4,4-Difluoro-3,5-dimethylpiperidine hydrochloride
Description
BenchChem offers high-quality 4,4-Difluoro-3,5-dimethylpiperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Difluoro-3,5-dimethylpiperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4,4-difluoro-3,5-dimethylpiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N.ClH/c1-5-3-10-4-6(2)7(5,8)9;/h5-6,10H,3-4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJWXINJWOFKPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(C1(F)F)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2031258-96-3 | |
| Record name | 4,4-difluoro-3,5-dimethylpiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4,4-Difluoro-3,5-dimethylpiperidine Hydrochloride
Abstract
This technical guide provides a comprehensive overview and detailed protocol for the synthesis of 4,4-difluoro-3,5-dimethylpiperidine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The strategic introduction of gem-difluoro groups into piperidine scaffolds can significantly modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability, making these motifs highly sought after. This document outlines a robust and reproducible synthetic pathway commencing from a suitable N-protected 3,5-dimethyl-4-piperidone precursor. The core of this strategy involves a deoxofluorination reaction to install the key gem-difluoro moiety, followed by deprotection and subsequent hydrochloride salt formation. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental protocol but also insights into the rationale behind the chosen synthetic route and methodologies.
Introduction: The Significance of Fluorinated Piperidines in Drug Discovery
The piperidine ring is a ubiquitous scaffold in a vast number of FDA-approved drugs and clinical candidates, owing to its ability to confer favorable pharmacokinetic properties and serve as a versatile framework for introducing diverse pharmacophoric elements.[1] The strategic incorporation of fluorine atoms into these structures has emerged as a powerful tool in modern medicinal chemistry to fine-tune molecular properties.[2] Specifically, the gem-difluoromethylene group (CF2) is a bioisostere of a carbonyl group or a methylene ether, and its introduction can have profound effects on the local electronic environment, conformational preferences, and metabolic stability of a molecule.
The target molecule, 4,4-Difluoro-3,5-dimethylpiperidine, presents a unique combination of a conformationally restricted piperidine core, due to the cis/trans relationship of the methyl groups, and the electronic influence of the gem-difluoro group at the 4-position. These features make it an attractive building block for the synthesis of novel chemical entities with potentially enhanced biological activity and improved drug-like properties. This guide details a practical and scalable synthetic approach to obtain this compound as its hydrochloride salt, ensuring stability and ease of handling.
Overall Synthetic Strategy
The synthesis of 4,4-Difluoro-3,5-dimethylpiperidine hydrochloride can be efficiently achieved through a three-step sequence starting from N-Boc-3,5-dimethyl-4-piperidone. The choice of the tert-butyloxycarbonyl (Boc) protecting group is strategic, as it is stable under various reaction conditions and can be readily removed under acidic conditions that are compatible with the final salt formation.
The key transformation is the deoxofluorination of the ketone functionality to introduce the gem-difluoro group. This is followed by the deprotection of the piperidine nitrogen and subsequent treatment with hydrochloric acid to yield the desired hydrochloride salt.
Experimental Protocols
Step 1: Synthesis of tert-butyl 4,4-difluoro-3,5-dimethylpiperidine-1-carboxylate
The introduction of the gem-difluoro group is achieved via deoxofluorination of the corresponding ketone using diethylaminosulfur trifluoride (DAST). DAST is a widely used and effective reagent for this transformation.[3] Care must be taken when handling DAST as it is sensitive to moisture and can decompose exothermically.[3]
Protocol:
-
To a solution of N-Boc-3,5-dimethyl-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a fluorinated ethylene propylene (FEP) or polyethylene flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise to the cooled solution, ensuring the internal temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO3) at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford tert-butyl 4,4-difluoro-3,5-dimethylpiperidine-1-carboxylate.
Step 2: Synthesis of 4,4-Difluoro-3,5-dimethylpiperidine
The removal of the N-Boc protecting group is accomplished under acidic conditions. A common and effective method is the use of a solution of hydrogen chloride in an organic solvent such as 1,4-dioxane.[4] This method has the advantage of directly producing the hydrochloride salt of the deprotected amine in the subsequent step.
Protocol:
-
Dissolve the purified tert-butyl 4,4-difluoro-3,5-dimethylpiperidine-1-carboxylate (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane.
-
To this solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) at room temperature.
-
Stir the mixture for 2-4 hours, monitoring the deprotection by TLC or LC-MS. The formation of a precipitate (the hydrochloride salt) may be observed.
-
Upon complete consumption of the starting material, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. This will yield the crude hydrochloride salt. For the purpose of obtaining the free amine for the final step, the crude salt can be neutralized.
-
Dissolve the residue in DCM and neutralize with a saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with DCM (3 x volumes), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).
-
Filter and concentrate to obtain 4,4-difluoro-3,5-dimethylpiperidine, which can be used in the next step without further purification.
Step 3: Formation of 4,4-Difluoro-3,5-dimethylpiperidine Hydrochloride
The final step is the formation of the hydrochloride salt to improve the stability and handling of the final compound. This is a straightforward acid-base reaction.
Protocol:
-
Dissolve the crude 4,4-difluoro-3,5-dimethylpiperidine (1.0 eq) in a suitable anhydrous solvent such as diethyl ether or a mixture of diethyl ether and isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) or methanolic HCl dropwise with stirring until the solution becomes acidic (test with pH paper).[4]
-
A white precipitate of the hydrochloride salt should form.
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield 4,4-difluoro-3,5-dimethylpiperidine hydrochloride.
Characterization and Data
The successful synthesis of 4,4-difluoro-3,5-dimethylpiperidine hydrochloride should be confirmed by standard analytical techniques. The expected data is summarized in the table below.
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the methyl groups and the piperidine ring protons. The chemical shifts will be influenced by the fluorine atoms and the protonation state of the nitrogen. |
| ¹³C NMR | A characteristic triplet for the CF₂ carbon due to C-F coupling. Signals for the methyl and piperidine ring carbons. |
| ¹⁹F NMR | A singlet or a more complex multiplet depending on the stereochemistry and through-space interactions. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the free amine (C₇H₁₄F₂N⁺). |
| Melting Point | A sharp melting point is indicative of a pure crystalline solid. |
Safety Considerations
-
Diethylaminosulfur trifluoride (DAST): DAST is a corrosive and moisture-sensitive reagent that can decompose violently upon heating. It should be handled with extreme caution in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be conducted behind a blast shield, especially on a larger scale.
-
Hydrogen Chloride (HCl): Concentrated solutions of HCl in organic solvents are corrosive and have toxic fumes. Handle in a fume hood with appropriate personal protective equipment.
-
General Precautions: All reactions should be carried out under an inert atmosphere where specified. Anhydrous solvents and reagents should be used to prevent unwanted side reactions.
Conclusion
This technical guide provides a detailed and practical synthetic route to 4,4-difluoro-3,5-dimethylpiperidine hydrochloride. The described three-step sequence, centered around a key deoxofluorination reaction, is a reliable method for accessing this valuable fluorinated building block. The insights into the rationale and the detailed protocols are intended to empower researchers in the fields of medicinal chemistry and drug discovery to synthesize and utilize this and related fluorinated piperidines in their research endeavors.
References
- Le Roch, M., Renault, J., Argouarch, G., Roisnel, T., Le Bideau, F., & Uriac, P. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry.
- Smith, R. B., et al. (2025). Synthesis and conformational analysis of N-BOC-protected-3,5-bis(arylidene)-4-piperidone EF-24 analogs as anti-cancer agents.
- Joosten, A., & Brioche, J. (n.d.).
- Laval, S., Dayoub, W., Pehlivan, L., Métay, E., Favre-Reguillon, A., Delbrayelle, D., Mignani, G., & Lemaire, M. (2014). Straightforward access to cyclic amines by dinitriles reduction. Tetrahedron, 70(4), 975-983.
- Bourns, A. N., & Tudge, P. (1952). A New Synthesis of Piperidine. Canadian Journal of Chemistry, 30(1), 72-73.
- (2018). Piperidine from the hydrolysis of piperine. Sciencemadness.org.
- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(8), 2821-2824.
- Valdez, C. A. (2019). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
- Kaur, N., & Kishore, D. (2025). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
- CN105924408A - Synthetic method of piperidine hydrochloride. (2016).
- Perepelytsia, H. O., et al. (2020). Synthesis of tetrafluorinated piperidines from nitrones via a visible-light-promoted annelation reaction. Beilstein Journal of Organic Chemistry, 16, 3126-3132.
- US2019419A - Hydrogenation of pyridine bodies. (1935).
- (2018). Piperidine from the hydrolysis of piperine. Sciencemadness.org.
- Series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were developed and regioselectively synthesized as novel heterocyclic amino acids in their N-Boc protected ester form for achiral and chiral building blocks. PubMed Central.
- (2021). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}. IUCr.
- (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
- (1968). Synthesis of some N-substituted 4-piperidones. Journal of the Chemical Society C: Organic.
- Ruble, J. C., & Fu, G. C. (2007). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. University of Kentucky X-Ray Crystallography Facility.
- (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
- Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR.
- Joosten, A., & Brioche, J. (n.d.).
- Kim, D., & Lee, H. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7583–7587.
- Diogo, A. C. M. (2006). Diethylaminosulfur Trifluoride (DAST). Synlett, 2006(18), 3049-3050.
- (2023). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. PubMed Central.
- (2025). ChemInform Abstract: DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds.
Sources
The Strategic Incorporation of Fluorine in Piperidine Scaffolds: A Technical Guide to Discovery, Synthesis, and Application
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, present in a significant portion of FDA-approved small-molecule drugs.[1][2][3] Its saturated, three-dimensional structure provides an excellent scaffold for orienting pharmacophoric groups in precise spatial arrangements. The strategic introduction of fluorine, an element with unique physicochemical properties, into this privileged scaffold has emerged as a powerful tactic in modern drug discovery. This guide provides an in-depth exploration of the discovery and background of fluorinated piperidines, detailing their synthesis, the profound effects of fluorination on molecular properties, and their successful application in drug development.
Introduction: The Union of a Privileged Scaffold and a Unique Element
The prevalence of the piperidine moiety in pharmaceuticals underscores its importance as a versatile building block.[1][2][3] Concurrently, fluorine has become a crucial element in drug design, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[4][5] The combination of these two entities offers a compelling strategy to fine-tune the properties of drug candidates.[1]
The introduction of fluorine can dramatically alter a molecule's:
-
Basicity (pKa): The strong electron-withdrawing nature of fluorine lowers the pKa of the piperidine nitrogen, which can reduce off-target effects (e.g., hERG liability) and improve oral absorption.[6][7][8]
-
Lipophilicity: Fluorination can either increase or decrease lipophilicity, depending on the substitution pattern, allowing for precise modulation of a compound's solubility and permeability.[9][10]
-
Metabolic Stability: The high bond energy of the C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[9][11][12][13]
-
Conformation: Fluorine's unique stereoelectronic effects, such as the gauche effect, can enforce specific ring conformations, leading to more rigid structures that can enhance binding affinity to biological targets.[3][9][14][15]
This guide will delve into the synthetic evolution that has enabled access to these valuable building blocks and explore the underlying principles that make them so effective in medicinal chemistry.
The Evolution of Synthetic Strategies
The synthesis of fluorinated piperidines has presented significant challenges, but a variety of effective methods have been developed over the years.[1] Early approaches often involved multi-step sequences with limited substrate scope. However, modern organic synthesis has provided more direct and efficient routes.
A primary retrosynthetic strategy involves the hydrogenation of readily available fluorinated pyridines.[1] This approach has been a cornerstone for accessing a wide range of (multi)fluorinated piperidines.[1]
Hydrogenation of Fluoropyridine Precursors
One of the most powerful and straightforward methods for synthesizing fluorinated piperidines is the metal-catalyzed hydrogenation of fluoropyridines.[1] This method benefits from the commercial availability and low cost of many fluoropyridine starting materials.
Key Methodologies:
-
Heterogeneous Catalysis: Palladium-on-carbon (Pd/C) is a robust and commonly used catalyst for this transformation. It allows for the chemoselective reduction of the fluoropyridine ring while tolerating other aromatic systems.[1][16]
-
Homogeneous Catalysis: Rhodium-based catalysts, particularly those with cyclic alkyl amino carbene (CAAC) ligands, have shown exceptional activity and diastereoselectivity in the dearomatization-hydrogenation of fluoropyridines, often yielding all-cis substituted products.[2][4][17][18]
Experimental Protocol: Heterogeneous Hydrogenation of 3-Fluoropyridine
Objective: To synthesize N-Cbz-3-fluoropiperidine via palladium-catalyzed hydrogenation.
Materials:
-
3-Fluoropyridine
-
10% Palladium on activated carbon (Pd/C)
-
Methanol (MeOH)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Hydrogen gas (H₂)
Procedure:
-
To a solution of 3-fluoropyridine (1.0 eq) in methanol, cautiously add 10% Pd/C (5 mol%).
-
Place the reaction vessel in a high-pressure autoclave.
-
Pressurize the autoclave with hydrogen gas to 50 bar.
-
Stir the reaction mixture vigorously at 60°C for 24 hours.
-
After cooling to room temperature, carefully vent the autoclave and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure. Caution: The resulting 3-fluoropiperidine is volatile.
-
Immediately dissolve the crude amine in a biphasic solution of dichloromethane and saturated aqueous sodium bicarbonate.
-
Cool the mixture to 0°C and add benzyl chloroformate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to yield N-Cbz-3-fluoropiperidine.
Causality: The in-situ protection with a benzyloxycarbonyl (Cbz) group is crucial because the free fluorinated piperidine product is often volatile and difficult to isolate and purify.[1][16]
Deoxofluorination and Ring-Opening Strategies
Another common approach involves the fluorination of pre-existing piperidine scaffolds. Deoxofluorination of piperidones or ring-opening of epoxides with a fluoride source are valuable techniques.
-
Deoxofluorination: Reagents like diethylaminosulfur trifluoride (DAST) can convert hydroxypiperidines to their corresponding fluorinated analogs. However, this method can sometimes lead to complex mixtures.[19] Gem-difluorination of piperidones can be achieved using reagents like Morph-DAST.[20]
-
Epoxide Ring-Opening: Treatment of piperidine-derived epoxides with reagents like hydrogen fluoride-pyridine (HF-Pyridine) can regioselectively install a fluorine atom and a hydroxyl group.[8][21]
Electrophilic and Nucleophilic Fluorination
Direct fluorination of piperidine precursors is also a viable strategy.
-
Electrophilic Fluorination: Enolates or enamines derived from piperidones can be treated with an electrophilic fluorine source, such as N-fluorodibenzenesulfonimide (NFSI) or Selectfluor, to install a fluorine atom.[21][22]
-
Halofluorination: The reaction of methylene-piperidines with N-bromosuccinimide (NBS) and a fluoride source like triethylamine trihydrofluoride (Et₃N·3HF) provides a convenient route to 4-bromomethyl-4-fluoropiperidines, which are versatile intermediates.[19][21][23]
Diagram: Synthetic Strategies for Fluorinated Piperidines
Caption: Overview of key synthetic routes to fluorinated piperidines.
Physicochemical and Conformational Consequences of Fluorination
The strategic placement of fluorine on the piperidine ring has profound and predictable effects on its properties.
Impact on Basicity (pKa)
Fluorine is the most electronegative element, and its introduction significantly lowers the basicity of the piperidine nitrogen through a strong inductive effect. This reduction in pKa is a critical tool for medicinal chemists. For instance, reducing basicity can mitigate interactions with the hERG potassium channel, a common cause of cardiotoxicity.[6][24] Furthermore, a lower pKa can lead to improved cell permeability and oral bioavailability.[7]
| Compound | pKa | ΔpKa (from Piperidine) |
| Piperidine | ~11.1 | - |
| 3-Fluoropiperidine | ~9.7 | -1.4 |
| 4-Fluoropiperidine | ~10.2 | -0.9 |
| 3,3-Difluoropiperidine | ~7.8 | -3.3 |
Note: pKa values are approximate and can vary based on measurement conditions. Data compiled from sources.[25][26]
Conformational Control: The Axial Fluorine Preference
A fascinating consequence of fluorinating the piperidine ring is the resulting conformational preference. Contrary to what steric hindrance might suggest, a fluorine atom at the 3- or 4-position often prefers to occupy an axial position, particularly when the piperidine nitrogen is protonated.[15]
This preference is driven by a combination of stereoelectronic effects:
-
Charge-Dipole Interactions: In the protonated state, a stabilizing interaction occurs between the positive charge on the nitrogen (N⁺-H) and the negative end of the C-F dipole.[14][27]
-
Hyperconjugation: Electron donation from anti-periplanar C-H bonds into the antibonding orbital (σ*) of the C-F bond contributes to the stability of the axial conformer.[14][27]
This conformational locking can be exploited to design rigid ligands that pre-organize into the bioactive conformation required for target binding, potentially increasing potency and selectivity.[9][14] The degree of this preference can also be influenced by solvent polarity, with more polar solvents often favoring the more polar axial conformer.[9][14]
Diagram: Conformational Equilibrium in Protonated 3-Fluoropiperidine
Caption: Axial preference of fluorine in protonated 3-fluoropiperidine.
Applications in Drug Discovery: A Case Study
The principles outlined above are not merely theoretical; they have been successfully applied in numerous drug discovery programs. Fluorinated piperidines are key components in antagonists of T-type calcium channels for neurological diseases, 5-HT1D receptor agonists for depression, and many other therapeutic agents.[8][19][21]
Case Study: T-Type Ca²⁺ Channel Antagonists
In the development of T-type calcium channel antagonists, researchers identified a lead compound with a 4-aminomethylpiperidine core that showed good potency but suffered from off-target activities.[8] To improve the selectivity profile, a fluorinated analog was synthesized.
-
The Challenge: The initial lead compound had a high pKa, contributing to its promiscuity against other ion channels and G-protein coupled receptors (GPCRs).
-
The Strategy: Introduction of a fluorine atom at the 4-position of the piperidine ring was proposed to reduce the basicity of the ring nitrogen.[8]
-
The Result: The resulting 4-fluoro-4-aminomethylpiperidine analog maintained potent T-type channel activity but showed a significantly improved selectivity profile.[8] The reduction in pKa was a key factor in mitigating off-target interactions, demonstrating the power of this "pKa tuning" strategy.
Conclusion and Future Outlook
Fluorinated piperidines represent a remarkable synergy between a privileged scaffold and a unique elemental substituent. The ability to strategically introduce fluorine has provided medicinal chemists with a powerful toolkit to modulate basicity, conformation, and metabolic stability, thereby overcoming common challenges in drug development. Early synthetic hurdles have been largely overcome by modern catalytic methods, particularly the hydrogenation of fluoropyridines, making these valuable building blocks more accessible than ever.[1][4] As our understanding of fluorine's subtle stereoelectronic effects continues to grow, and as new synthetic methodologies for their enantioselective synthesis emerge, the application of fluorinated piperidines in the design of next-generation therapeutics is set to expand even further.[16][28][29]
References
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC. [Link]
-
Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. RSC Publishing. [Link]
-
On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition. [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC. [Link]
-
Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. RSC Publishing. [Link]
-
On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. The Journal of Organic Chemistry. [Link]
-
Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,... ResearchGate. [Link]
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]
-
A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. Organic Letters. [Link]
-
A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. PubMed. [Link]
-
Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. PubMed. [Link]
- Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery.Unavailable.
-
The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. PMC. [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
-
Synthesis and Properties of Bicyclic Fluorinated Piperidine Derivatives. Synfacts. [Link]
-
Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. [Link]
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. [Link]
-
Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Synthesis of 2-fluoropyridine. PrepChem.com. [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]
-
Design, Synthesis, and Evaluation of a Novel 4-Aminomethyl-4-fluoropiperidine as a T-Type Ca2+ Channel Antagonist. Journal of Medicinal Chemistry. [Link]
-
Stereoselectively fluorinated N-heterocycles: a brief survey. ResearchGate. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Nuclear magnetic resonance studies of heterocyclic fluorine compounds. Part 2.—Perfluoro-N-fluoro-piperidine and perfluoro-N-fluoro-morpholine ring systems. Transactions of the Faraday Society. [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC. [Link]
-
Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]
- Preparation method of 4, 4-difluoropiperidine hydrochloride.
-
DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES. Semantic Scholar. [Link]
-
Chemists develop new synthesis method for producing fluorinated piperidines. Universität Münster. [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]
-
Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016to 2022. IRIS UniPA. [Link]
Sources
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]
- 5. iris.unipa.it [iris.unipa.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. d-nb.info [d-nb.info]
- 10. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Stereoselectively fluorinated N-heterocycles: a brief survey [beilstein-journals.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scientificupdate.com [scientificupdate.com]
- 18. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]
- 21. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. semanticscholar.org [semanticscholar.org]
- 23. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
4,4-Difluoro-3,5-dimethylpiperidine Hydrochloride: Technical Handling & Safety Guide
Executive Summary
4,4-Difluoro-3,5-dimethylpiperidine hydrochloride is a specialized heterocyclic building block used primarily in medicinal chemistry to modulate metabolic stability and lipophilicity. As a gem-difluorinated amine salt, it presents a unique safety profile that combines the corrosive potential of hydrochloride salts with the specific toxicological considerations of fluorinated aliphatics.
This guide provides a self-validating framework for the safe storage, handling, and experimental use of this compound. It moves beyond standard Safety Data Sheet (SDS) boilerplate to address the specific "blind spots" often encountered in drug discovery workflows.
Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8]
The Fluorine Effect in Drug Design
In modern drug discovery, this compound is not merely a reagent; it is a strategic bioisostere. The gem-difluoro substitution at the C4 position serves two critical mechanistic functions:
-
Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the C4 position, a common "soft spot" for Cytochrome P450 enzymes.
-
Conformational Locking: The gauche effect of the C-F bonds often forces the piperidine ring into a specific chair conformation, potentially enhancing binding affinity to target proteins [1].
Physicochemical Profile
Note: Values below represent class-typical ranges for fluorinated piperidine salts, as specific batch data may vary.
| Property | Value / Description | Impact on Handling |
| Molecular Formula | C₇H₁₃F₂N[1] · HCl | Stoichiometry calculations must account for the HCl salt (MW ~185.64 g/mol ). |
| Physical State | White to off-white crystalline solid | Hygroscopic; requires desiccation. |
| Solubility | High: Water, Methanol, DMSOLow: DCM, Hexanes | Dissolution in water is endothermic but hydrolysis is acidic. |
| Acidity (pKa) | ~8.5 - 9.5 (Conjugate acid) | The fluorine atoms inductively withdraw electron density, lowering the pKa compared to non-fluorinated piperidine (~11.0). |
Hazard Identification & Risk Assessment
The "Dual-Threat" Hazard Matrix
Researchers must treat this compound with a "Universal Precaution" approach, assuming the hazards of both the acidic salt and the fluorinated amine.
-
Primary Hazard (Hydrolysis): Upon contact with mucous membranes (eyes, lungs), the HCl moiety hydrolyzes to form hydrochloric acid, causing severe irritation or burns (Category 1B/2).
-
Secondary Hazard (Fluorine Content): While the C-F bond is chemically stable, thermal decomposition (e.g., fire) releases Hydrogen Fluoride (HF), a systemic poison requiring specialized first aid (Calcium Gluconate) [2].
Risk Assessment Workflow
The following diagram outlines the decision logic for handling this compound based on scale and operation type.
Figure 1: Risk assessment logic flow. Note that dust generation triggers higher containment levels due to the inhalation risk of the hydrochloride salt.
Operational Handling Protocols
Protocol A: Precision Weighing (Self-Validating)
Context: Fluorinated powders often exhibit high static electricity, leading to scattering and inaccurate dosing.
Equipment:
-
Analytical balance inside a certified Chemical Fume Hood.
-
Anti-static gun (Zerostat) or ionizer.
-
Plastic spatulas (Polystyrene/PP). Avoid metal spatulas, as trace HCl moisture can cause corrosion and iron contamination.
Step-by-Step:
-
Equilibrate: Allow the storage vial to reach room temperature before opening to prevent condensation (hygroscopicity management).
-
Neutralize Static: Aim the anti-static gun at the vial and the weighing boat; discharge slowly.
-
Transfer: Transfer solid. If the powder "jumps," repeat static neutralization.
-
Validation (The "Click" Test): Ensure the vial cap is re-sealed immediately. If the threads feel "gritty," wipe the vial neck with a dry Kimwipe to prevent salt crust formation that compromises the seal.
Protocol B: Dissolution & Neutralization (Free-Basing)
Context: Many reactions require the free amine. Liberating the free base from the HCl salt is exothermic.
Reagents:
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate.
-
Base: Saturated aq. NaHCO₃ or 1M NaOH.
Workflow:
-
Suspend the hydrochloride salt in the organic solvent (it may not fully dissolve).
-
Slow Addition: Add the aqueous base dropwise with vigorous stirring.
-
Observation: Watch for gas evolution (CO₂) if using bicarbonate.
-
Validation Check: Stop stirring and let layers separate. Spot the organic layer on a TLC plate. If the spot trails significantly, the amine may still be protonated. Add more base until the organic layer pH (checked via wet pH paper) is >10.
Storage & Stability
-
Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture, which alters the molecular weight (stoichiometric error) and can hydrolyze the salt, releasing HCl gas in the headspace.
-
Recommended Conditions:
-
Temperature: 2–8°C (Refrigerator).
-
Atmosphere: Store under Argon or Nitrogen if possible.
-
Container: Amber glass with a PTFE-lined cap.
-
Shelf-Life Validation: Before using a batch stored for >6 months, perform a Melting Point Test . A sharp melting point indicates purity; a wide, depressed range indicates moisture absorption or hydrolysis.
Emergency Response
Fire & Thermal Decomposition
In the event of a fire involving fluorinated piperidines, standard water suppression is acceptable, but the smoke toxicity is critical .
-
Hazard: Thermal decomposition produces Hydrogen Fluoride (HF) , Nitrogen Oxides (NOx), and HCl.
-
Action: Firefighters must wear full SCBA. Do not inhale smoke.[2][3]
Exposure Response Logic
The following diagram details the immediate response to exposure, highlighting the specific need for Calcium Gluconate in high-exposure scenarios involving fluorinated byproducts.
Figure 2: Emergency response workflow. Note the specific branch for HF evaluation if the compound was subjected to thermal decomposition.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link
-
National Research Council. (2011).[4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4][5] Link
- Champagne, P. A., et al. (2015). Gem-Difluorination of Piperidines: A Strategy for Metabolic Stability. Journal of Medicinal Chemistry.
-
Fisher Scientific. (2021). Safety Data Sheet: 4,4-Difluoropiperidine hydrochloride. Link
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 5. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: 4,4-Difluoro-3,5-dimethylpiperidine Hydrochloride as a Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Advantage of Fluorinated Piperidines
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive molecules. Its strategic derivatization allows for the precise tuning of physicochemical properties essential for drug efficacy. The introduction of fluorine atoms, particularly as a gem-difluoro group, has emerged as a powerful strategy in modern drug design. The 4,4-difluoro-3,5-dimethylpiperidine hydrochloride building block offers a unique combination of features:
-
Metabolic Stability: The C-F bond is exceptionally strong, and the CF₂ group can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.[1]
-
Modulation of Basicity: The electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the piperidine nitrogen. This can be crucial for optimizing a molecule's ionization state at physiological pH, impacting its absorption, distribution, and target engagement.
-
Conformational Control: The steric bulk and electronic properties of the gem-difluoro group and adjacent methyl groups can lock the piperidine ring into specific conformations, which can be key for high-affinity binding to biological targets.
-
Bioisosterism: The CF₂ group is recognized as a bioisostere of a carbonyl group or an ether oxygen atom.[2] This allows chemists to replace metabolically labile or synthetically challenging functionalities while retaining or improving biological activity.
This guide provides an in-depth look at the properties, applications, and detailed protocols for utilizing 4,4-difluoro-3,5-dimethylpiperidine hydrochloride as a robust building block for the synthesis of complex molecules, particularly in the context of drug discovery.
Physicochemical Properties and Safety Data
A thorough understanding of a building block's properties is paramount for successful and safe experimentation.
Table 1: Physicochemical Data for 4,4-Difluoro-3,5-dimethylpiperidine Hydrochloride
| Property | Value | Source |
| CAS Number | 2253880-94-1 (for 3R,5S enantiomer) | Sigma-Aldrich[3] |
| Molecular Formula | C₇H₁₄ClF₂N | Sigma-Aldrich[3] |
| Molecular Weight | 185.64 g/mol | Sigma-Aldrich[3] |
| Appearance | White to off-white powder/solid | Sigma-Aldrich[3] |
| Storage | Store at room temperature in a dry, well-ventilated place | Sigma-Aldrich[3] |
| InChI Key | GTJWXINJWOFKPF-KNCHESJLSA-N | Sigma-Aldrich[3] |
Safety & Handling
As with any chemical reagent, proper safety protocols must be observed.
-
Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).
-
Precautionary Measures:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
First Aid:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Core Synthetic Applications & Mechanistic Insights
The primary reactive site of 4,4-difluoro-3,5-dimethylpiperidine hydrochloride is the secondary amine. The hydrochloride salt must first be neutralized in situ or via a separate workup step to liberate the free amine for subsequent reactions. The steric hindrance from the two methyl groups adjacent to the nitrogen, combined with the electron-withdrawing effect of the fluorines, makes this a moderately hindered and less nucleophilic amine. Therefore, robust coupling protocols are often required.
The two most prevalent and powerful transformations for this building block are N-Arylation and Amide Bond Formation .
Application Focus: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[4][5] It is particularly valuable for coupling sterically hindered amines or electron-poor aryl halides where traditional SₙAr reactions fail.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is used in combination with a specialized phosphine ligand. For a sterically hindered secondary amine like our building block, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, or BrettPhos) are essential.[5] These ligands promote the crucial, and often rate-limiting, reductive elimination step to form the C-N bond and regenerate the Pd(0) catalyst.[6]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine (after initial neutralization of the HCl salt) to form the active nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Weaker bases like K₂CO₃ or K₃PO₄ are sometimes used for sensitive substrates but may lead to slower reaction rates with this hindered amine.[7]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard, as they have good solubility for the reactants and are stable at the elevated temperatures often required.
Caption: Workflow for a typical Buchwald-Hartwig N-arylation experiment.
Application Focus: Amide Coupling
Formation of an amide bond by coupling the piperidine with a carboxylic acid is another cornerstone application. Due to the steric hindrance and reduced nucleophilicity of the amine, standard coupling reagents may be sluggish. More potent uronium/aminium salt-based reagents are often preferred.[][9]
Causality Behind Experimental Choices:
-
Coupling Reagent: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU are highly effective. They rapidly activate the carboxylic acid to form a highly reactive acyl-intermediate that is susceptible to nucleophilic attack even by a hindered amine.[9]
-
Base: A non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine is required. These bases are sterically hindered themselves, preventing them from competing with the piperidine as a nucleophile, and their role is to neutralize the acid formed during the reaction and maintain a basic environment.
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are typically used to ensure all components remain in solution.
Detailed Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation
This protocol describes a general method for coupling 4,4-difluoro-3,5-dimethylpiperidine hydrochloride with a generic aryl bromide.
Materials:
-
4,4-Difluoro-3,5-dimethylpiperidine hydrochloride (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.5 equiv - Note: extra base is for neutralizing the HCl salt)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Anhydrous Toluene
Procedure:
-
Preparation: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), 4,4-difluoro-3,5-dimethylpiperidine hydrochloride (1.2 equiv), and sodium tert-butoxide (2.5 equiv).
-
Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Catalyst Addition: In a separate vial under an inert atmosphere, weigh out the Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) and add them to the reaction flask against a positive pressure of inert gas.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl bromide starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl piperidine product.
Protocol 2: General Procedure for Amide Coupling using HATU
This protocol details a general method for forming an amide bond between the title building block and a generic carboxylic acid.
Materials:
-
Carboxylic acid (1.0 equiv)
-
4,4-Difluoro-3,5-dimethylpiperidine hydrochloride (1.1 equiv)
-
HATU (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF. Add DIPEA (2.0 equiv) and stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.
-
Amine Addition: To the activated acid mixture, add a solution of 4,4-difluoro-3,5-dimethylpiperidine hydrochloride (1.1 equiv) and additional DIPEA (1.0 equiv) in a small amount of DMF.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the carboxylic acid is consumed (typically 2-16 hours).
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired amide product.
The Role in Drug Discovery: Bioisosterism and Receptor Targeting
The 4,4-difluoropiperidine scaffold is a key component in the development of antagonists for important neurological targets, such as orexin and dopamine receptors.[10][11]
-
Orexin Antagonists: Orexin receptors are involved in regulating the sleep-wake cycle, and antagonists are explored for the treatment of insomnia. The fluorinated piperidine core can provide the necessary three-dimensional structure and metabolic stability for potent and selective orexin receptor antagonists.[10][12]
-
Dopamine D4 Receptor Antagonists: The dopamine D4 receptor is implicated in conditions like Parkinson's disease and L-DOPA-induced dyskinesias. Research has shown that incorporating a 4,4-difluoropiperidine scaffold can lead to compounds with exceptional binding affinity and selectivity for the D4 receptor over other dopamine subtypes.[11][13]
The gem-difluoro group's ability to act as a bioisostere for a carbonyl is a key principle in its design utility. It mimics the steric profile and dipole moment of a ketone while eliminating the potential for metabolic reduction or other unwanted reactivity.
Caption: The gem-difluoro group as a stable bioisostere for a carbonyl group.
Troubleshooting and Experimental Considerations
-
Low Reactivity in Coupling: If reactions are slow or incomplete, consider switching to a more sophisticated, sterically demanding phosphine ligand (e.g., BrettPhos) for N-arylation, or a more powerful coupling reagent like COMU for amidation. Increasing the reaction temperature may also be beneficial, but monitor for potential decomposition.
-
Base Incompatibility: Ensure the chosen base does not react with other functional groups on your coupling partners. For substrates sensitive to strong bases like NaOtBu, a careful screening of weaker bases (e.g., Cs₂CO₃, K₃PO₄) may be necessary, potentially with longer reaction times or higher catalyst loading.
-
Purification Challenges: The basic nitrogen on the piperidine ring can cause streaking on silica gel chromatography. Adding a small amount of triethylamine (~0.5-1%) to the eluent can help to obtain sharper peaks and better separation.
Conclusion
4,4-Difluoro-3,5-dimethylpiperidine hydrochloride is a high-value building block for synthetic and medicinal chemists. Its unique electronic and steric properties, conferred by the gem-difluoro and dimethyl substitution pattern, provide a powerful tool for creating metabolically robust molecules with finely tuned basicity and conformational rigidity. By employing modern, robust coupling protocols such as the Buchwald-Hartwig amination and HATU-mediated amide coupling, researchers can efficiently incorporate this scaffold into complex molecular architectures, accelerating the discovery of new therapeutics and functional materials.
References
-
Thomas, A. A. et al. (2012). Disubstituted piperidines as potent Orexin (hypocretin) receptor antagonists. PubMed Central (PMC). Available at: [Link]
-
Saeedi, S. et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. Available at: [Link]
-
Ohrui, S. et al. Design and synthesis of novel orexin antagonists via structural simplification of the morphinan skeleton. Scilit. Available at: [Link]
-
Grygorenko, O. O. et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]
-
Saeedi, S. et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed. Available at: [Link]
-
Moss, S. J. et al. (2022). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. PubMed Central (PMC). Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Disubstituted piperidines as potent Orexin (hypocretin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 13. chemrxiv.org [chemrxiv.org]
Introduction: The Rationale for Targeting Nav1.8 in Pain Drug Discovery
The landscape of pain management is undergoing a significant transformation, driven by the urgent need for effective, non-addictive analgesics. For decades, the therapeutic arsenal has been dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and opioids, both of which carry substantial limitations, including gastrointestinal toxicity, cardiovascular risks, and a high potential for abuse and addiction.[1][2] The voltage-gated sodium channel, Nav1.8, has emerged as a highly promising, genetically validated therapeutic target for a new generation of pain therapeutics.[3][4][5]
Nav1.8, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) sodium channel predominantly expressed in the peripheral nervous system (PNS), specifically within the small-diameter primary sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia—the very neurons responsible for transmitting pain signals.[3][6] Unlike other sodium channel subtypes that are widely distributed throughout the central nervous system (CNS) and cardiac tissue, the restricted expression of Nav1.8 provides a unique therapeutic window.[7] This specificity allows for the targeted silencing of pain signals at their origin, without the undesirable CNS or cardiovascular side effects associated with non-selective sodium channel blockers.[5][7]
The critical role of Nav1.8 in nociception is underscored by human genetic studies. Gain-of-function mutations in the SCN10A gene are linked to painful peripheral neuropathies, causing neuronal hyperexcitability.[8] Functionally, Nav1.8 channels have distinct electrophysiological properties, including slow inactivation kinetics and a depolarized voltage dependence of activation, making them major contributors to the upstroke of the action potential during repetitive firing in nociceptive neurons.[9] By inhibiting Nav1.8, the transmission of pain signals from the periphery to the central nervous system can be effectively dampened.[10]
The recent clinical success and landmark approval of suzetrigine (VX-548), a potent and highly selective Nav1.8 inhibitor, has provided definitive proof-of-concept that targeting this channel can provide meaningful pain relief in humans, heralding a new era in non-opioid pain management.[4][11][12] This guide provides an in-depth overview of the key applications and methodologies employed in the discovery and preclinical evaluation of Nav1.8 inhibitors.
The Role of Nav1.8 in Nociceptive Signaling
Noxious stimuli, such as heat, mechanical pressure, or chemical irritants, are detected by specialized receptors on the peripheral terminals of nociceptive neurons. This detection triggers an influx of positive ions, leading to membrane depolarization. Once this depolarization reaches a certain threshold, voltage-gated sodium channels are activated, initiating an action potential. Nav1.8 is a key player in this process, responsible for a significant portion of the inward sodium current that drives the rising phase of the action potential, particularly during sustained or high-frequency firing characteristic of pathological pain states.
Caption: Simplified signaling pathway of Nav1.8 in a nociceptive neuron.
A Typical Drug Discovery Screening Cascade
The discovery of novel Nav1.8 inhibitors typically follows a structured screening cascade designed to identify potent, selective, and efficacious compounds from large chemical libraries. This process begins with high-throughput screening to identify initial hits, followed by more complex secondary and tertiary assays to characterize their pharmacological properties and in vivo efficacy.
Caption: Decision tree for the preclinical development of a Nav1.8 inhibitor.
Conclusion
The selective inhibition of the Nav1.8 sodium channel represents one of the most promising non-opioid strategies for pain management to emerge in decades. The successful progression of a Nav1.8 inhibitor from a high-throughput screen to a clinical candidate relies on a robust and well-designed series of assays. The protocols and applications detailed in this guide provide a framework for the identification and rigorous preclinical validation of these next-generation analgesics. By combining high-throughput cellular assays with gold-standard electrophysiology and predictive in vivo models, researchers can effectively characterize novel chemical entities and select candidates with the highest probability of clinical success, ultimately addressing the significant unmet need for safer and more effective pain therapies.
References
-
Hargreaves Test. (2024). IACUC Standard Procedure. [Link]
-
Luo, Z. D., & Chaplan, S. R. (2006). A partial L5 spinal nerve ligation induces a limited prolongation of mechanical allodynia in rats: an efficient model for studying mechanisms of neuropathic pain. Journal of Pain, 7(12), 936-944. [Link]
-
Spinal Nerve Ligation (SNL) Model. Creative Bioarray. [Link]
-
Hargreaves-Nociception Test. (2024). MMPC. [Link]
-
Suzetrigine. Wikipedia. [Link]
-
Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain. (2025). ResearchGate. [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2009). PMC. [Link]
-
Cheah, M., Fawcett, J. W., & Andrews, M. R. (2017). Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. Bio-protocol, 7(16), e2506. [Link]
-
Spinal Nerve Ligation (SNL) Model. Melior Discovery. [Link]
-
Rat L5/L6 Spinal Nerve Ligation Model. National Institutes of Health. [Link]
-
Pan, X., et al. (2022). Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8. PNAS, 119(30), e2201166119. [Link]
-
Neuropathic Pain | Spinal Nerve Ligation (SNL) Model. MD Biosciences. [Link]
-
(PDF) A High-capacity Membrane Potential FRET-based Assay for NaV1.8 Channels. ResearchGate. [Link]
-
Optimising a difficult Nav1.8 cell line assay for automated patch clamp screening. Metrion Biosciences. [Link]
-
CFA Inflammatory Pain Model. Charles River. [Link]
-
Binding, G. P., et al. (2004). Comparison of the pharmacological properties of rat Na(V)1.8 with rat Na(V)1.2a and human Na(V)1.5 voltage-gated sodium channel subtypes using a membrane potential sensitive dye and FLIPR. British Journal of Pharmacology, 142(4), 661–672. [Link]
-
State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548. (2024). PubMed. [Link]
-
Human Nav1.8: enhanced persistent and ramp currents contribute to distinct firing properties of human DRG neurons. (2015). PMC. [Link]
-
Development of a high-throughput fluorescent no-wash sodium influx assay. (2019). Semantic Scholar. [Link]
-
FLIPR Membrane Potential Assay Kit Guide. Molecular Devices. [Link]
-
Adaptive voltage control ensures the precise half inactivation application of voltage gated channels on automated patch clamp system. Sophion Bioscience. [Link]
-
Identification of two gating modes of Nav1.8. NeuroSolutions Ltd. [Link]
-
Human Nav1.8: enhanced persistent and ramp currents contribute to distinct firing properties of human DRG neurons. (2015). PMC. [Link]
-
Drug discovery targeting Nav1.8: Structural insights and therapeutic potential. (2024). PubMed. [Link]
-
Optimising a difficult Nav1.8 cell line assay for automated patch-clamp screening. Metrion Biosciences. [Link]
-
Advances in the discovery of selective NaV1.8 inhibitors for pain management. (2026). PubMed. [Link]
-
Manual Patch-clamp Technique. Creative Bioarray. [Link]
-
FLIPR - Membrane Potential Assay Kit (bulk). Molecular Devices. [Link]
-
An Opportune Moment for Non-Opioid Pain Management: How We Got Here and Where We Are Headed. (2024). Drug Hunter. [Link]
-
Unraveling the Potential of NaV1.8 Inhibitors in Pain Management. (2026). Oreate AI Blog. [Link]
-
HEK-293 CaV1.2 Cell Line. B'SYS GmbH. [Link]
-
Deuis, J. R., Dvorakova, L. S., & Vetter, I. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Molecular Neuroscience, 10, 284. [Link]
-
Mouse Formalin Test of Hyperalgesia. PANAChE Database - NIH. [Link]
-
A high-capacity membrane potential FRET-based assay for NaV1.8 channels. (2006). PubMed. [Link]
-
NaV1.8 Inhibitor Roundup: From Abbott to Vertex. (2024). Drug Hunter. [Link]
-
Whole-cell patch-clamp recordings of Ca2+ currents from isolated neonatal mouse dorsal root ganglion (DRG) neurons. Semantic Scholar. [Link]
-
Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. (2026). MDPI. [Link]
-
Discovery and optimisation of potent and highly subtype selective Nav1.8 inhibitors with reduced cardiovascular liabilities. (2025). ResearchGate. [Link]
-
Comparison of the Pharmacological Properties of Rat NaV1.8 with Rat NaV1.2a and Human NaV1.5 Voltage-Gated Sodium Channel Subtypes Using a Membrane Potential Sensitive Dye and FLIPRR. Scilit. [Link]
-
Capsaicin-induced nocifensive behavior is reduced by coadministration... ResearchGate. [Link]
-
Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients. (2025). PMC. [Link]
-
Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826. (2018). PMC. [Link]
-
Computational modeling to study the impact of changes in Nav1.8 sodium channel on neuropathic pain. (2024). Frontiers. [Link]
-
Computational modeling to study the impact of changes in Nav1.8 sodium channel on neuropathic pain. (2024). PMC. [Link]
-
CHO NaV1.8/β3 Cell Line. B'SYS GmbH. [Link]
-
Explore VX-150 and VX-548 targets Nav1.8 ion channels with QPC. (2024). Sophion Bioscience. [Link]
-
A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons. (2023). PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Patch Clamp Protocol [labome.com]
- 4. The thermal probe test: A novel behavioral assay to quantify thermal paw withdrawal thresholds in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 9. A partial L5 spinal nerve ligation induces a limited prolongation of mechanical allodynia in rats: an efficient model for studying mechanisms of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
- 11. Comparison of the pharmacological properties of rat Na(V)1.8 with rat Na(V)1.2a and human Na(V)1.5 voltage-gated sodium channel subtypes using a membrane potential sensitive dye and FLIPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Strategic Coupling of 4,4-Difluoro-3,5-dimethylpiperidine Hydrochloride in Modern Drug Discovery
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective coupling of 4,4-difluoro-3,5-dimethylpiperidine hydrochloride. The strategic introduction of fluorinated motifs is a cornerstone of modern medicinal chemistry, employed to enhance critical drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The 4,4-difluoro-3,5-dimethylpiperidine scaffold, in particular, presents unique opportunities due to the conformational constraints and altered basicity imparted by the gem-difluoro group.[1] However, its hydrochloride salt form and the steric hindrance from the flanking 3,5-dimethyl groups pose significant synthetic challenges.[3][4] This guide moves beyond simple procedural lists to explain the causality behind protocol choices, offering detailed, field-proven methodologies for N-arylation, N-acylation, and N-alkylation, thereby empowering scientists to confidently incorporate this valuable building block into their synthetic workflows.
Introduction: The Strategic Value of the 4,4-Difluoro-3,5-dimethylpiperidine Scaffold
The piperidine ring is a privileged scaffold in pharmaceutical development, appearing in numerous approved drugs.[5] The introduction of a gem-difluoro group at the 4-position offers several distinct advantages:
-
Metabolic Blocking: The C-F bond is exceptionally strong, making the 4-position resistant to oxidative metabolism, a common liability for simple piperidines.
-
pKa Modulation: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen. This can be crucial for optimizing a compound's pharmacokinetic profile, including absorption and off-target activity (e.g., hERG binding).[2]
-
Conformational Control: The gem-difluoro group can influence the piperidine ring's conformational equilibrium, which may lead to a more favorable orientation for target binding.
Despite these benefits, the coupling of its hydrochloride salt is non-trivial. The primary challenges are the steric bulk from the adjacent methyl groups, which can impede the approach of reagents[4], and the need for a suitable base to liberate the free, nucleophilic secondary amine before the desired reaction can proceed.
Strategic Overview: Selecting the Right Coupling Reaction
Choosing the correct synthetic strategy is paramount. The decision depends on the desired final structure: an N-aryl, N-acyl (amide), or N-alkyl piperidine. The following diagram outlines a logical workflow for selecting the appropriate protocol.
Caption: Logical workflow for selecting the appropriate coupling protocol.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[6][7] It is the premier choice for synthesizing N-aryl piperidines from aryl halides or triflates.
Mechanistic Considerations & Component Selection
The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[6][8] The success of this reaction, especially with a sterically hindered amine, is highly dependent on the careful selection of each component.
-
Palladium Precatalyst: Both Pd(0) and Pd(II) sources can be used, as Pd(II) is typically reduced in situ. Common choices include Pd₂(dba)₃ and Pd(OAc)₂.[9] Pre-formed catalysts that incorporate a ligand (e.g., t-BuXPhos Pd G3) often offer superior reactivity and stability.
-
Ligand: This is arguably the most critical parameter. For hindered secondary amines, bulky, electron-rich phosphine ligands are required to promote both the oxidative addition and the final reductive elimination step.[10] Ligands like XPhos, t-BuXPhos, and RuPhos are often effective.[11]
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the piperidine hydrochloride and the intermediate palladium-amido complex. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. Weaker bases like K₂CO₃ or Cs₂CO₃ are often ineffective for this substrate class.[9]
-
Solvent: Aprotic, non-coordinating solvents are preferred. Toluene and 1,4-dioxane are standard choices, though solvent choice can significantly influence reaction rates and catalyst stability.[12][13]
Data Summary: Recommended Conditions for N-Arylation
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Notes |
| Aryl Bromide | Pd₂(dba)₃ (2%) | XPhos (4.5%) | NaOt-Bu (1.5) | Toluene | 100-110 | A robust, general starting point. |
| Aryl Chloride | t-BuXPhos Pd G3 (2-4%) | (Internal) | LiHMDS (1.5) | 1,4-Dioxane | 110 | G3 precatalysts are often better for challenging chlorides. |
| Aryl Triflate | Pd(OAc)₂ (2%) | RuPhos (4%) | K₃PO₄ (2.0) | Toluene | 100 | Phosphates can be effective with triflates and specific ligand systems. |
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation
This protocol describes the coupling of 4,4-difluoro-3,5-dimethylpiperidine hydrochloride with an aryl bromide.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried reaction vessel, add 4,4-difluoro-3,5-dimethylpiperidine hydrochloride (1.2 equiv), the aryl bromide (1.0 equiv), and sodium tert-butoxide (1.5 equiv).
-
Scientist's Note: Using a slight excess of the amine can help drive the reaction to completion. The base is added at this stage to neutralize the hydrochloride salt upon dissolution.
-
-
Solvent Addition: Add anhydrous toluene (to achieve a concentration of ~0.1 M with respect to the aryl bromide).
-
Inerting: Seal the vessel and purge with argon or nitrogen for 15-20 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4.5 mol%).
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LCMS until the limiting reagent is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Carefully quench by adding water and dilute with ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl piperidine.
N-Acylation via Amide Coupling
Amide bond formation is a fundamental transformation in medicinal chemistry.[14] For a hindered amine like 4,4-difluoro-3,5-dimethylpiperidine, the direct condensation with a carboxylic acid is not feasible. An activating agent, or "coupling reagent," is required.
Reagent Selection for Hindered Amines
The key is to convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate that can be attacked by the amine.
-
Carbodiimides (e.g., DCC, EDC): These are classic reagents but can be less effective for sterically demanding couplings and can lead to side products.
-
Uronium/Guanidinium Reagents (e.g., HATU, HBTU): These are highly efficient activating agents that form reactive O-acylisourea intermediates. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often the reagent of choice for difficult couplings due to the formation of a highly reactive OAt ester.[3]
-
Base: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the hydrochloride salt and any acid generated during the reaction.
Data Summary: Recommended Amide Coupling Reagents
| Reagent | Activating Group | Advantages | Disadvantages |
| HATU | OAt Ester | High reactivity, fast kinetics, excellent for hindered substrates.[3] | Higher cost, potential for side reactions if not used correctly. |
| HBTU | OBt Ester | Good general-purpose reagent, less expensive than HATU. | Less reactive than HATU for challenging couplings. |
| EDC/HOBt | OBt Ester | Water-soluble byproducts (easy removal), cost-effective. | Slower reaction rates, may be inefficient for this substrate. |
Protocol 2: General Procedure for HATU-Mediated Amide Coupling
-
Acid Activation: In a flask, dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in an aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM). Stir for 5-10 minutes at 0 °C.
-
Scientist's Note: Pre-activation of the acid before adding the amine is crucial for maximizing yield and minimizing side reactions with hindered substrates.
-
-
Base and Amine Addition: Add DIPEA (3.0 equiv) to the activated acid mixture. Follow with a solution of 4,4-difluoro-3,5-dimethylpiperidine hydrochloride (1.0 equiv) in a minimal amount of DMF.
-
Scientist's Note: A larger excess of base is used to neutralize both the hydrochloride salt and the acid generated from the HATU reagent.
-
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 2-16 hours), monitoring by LCMS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid), and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography.
N-Alkylation via Reductive Amination
Reductive amination is a robust and highly versatile method for forming C(sp³)-N bonds.[15] The reaction proceeds in two stages: the formation of an iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), followed by its in-situ reduction.[16]
Reagent Selection for Selective Reduction
-
Carbonyl Partner: Aldehydes or ketones are used as the source of the alkyl group.
-
Reducing Agent: The choice of reducing agent is critical. It must be mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice as it is selective, effective under mildly acidic conditions, and easy to handle.[16][17] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling.
-
Solvent: Dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used.
-
Additive: A small amount of acetic acid is often added to catalyze the formation of the iminium ion intermediate.[16]
Protocol 3: General Procedure for Reductive Amination
-
Mixing Reagents: To a solution of 4,4-difluoro-3,5-dimethylpiperidine hydrochloride (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in DCE, add triethylamine (1.1 equiv) to liberate the free amine. Stir for 20-30 minutes.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to the mixture.
-
Scientist's Note: The reducing agent is added after the iminium ion has had time to form. Adding it too early can lead to reduction of the carbonyl starting material.
-
-
Reaction: Stir the reaction at room temperature for 6-24 hours. Monitor by LCMS for the disappearance of the starting materials.
-
Workup: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Stir for 30 minutes until gas evolution ceases.
-
Extraction and Purification: Extract the mixture with DCM. Combine the organic layers, dry over Na₂SO₄, concentrate, and purify the crude product by flash chromatography.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion (All Methods) | Insufficient base; Inactive catalyst (Buchwald-Hartwig); Poor quality reagents/solvent. | Use a stronger base (e.g., NaOt-Bu, LiHMDS). For Buchwald-Hartwig, screen different ligands or use a fresh bottle of catalyst. Ensure all reagents are pure and solvents are anhydrous. |
| Dehalogenation of Aryl Halide (Buchwald-Hartwig) | Catalyst deactivation; Presence of water. | Use a more robust ligand (e.g., a biarylphosphine). Ensure the reaction is scrupulously dry.[9] |
| Low Yield (Amide Coupling) | Insufficient activation; Steric hindrance. | Switch to a more powerful coupling reagent like HATU.[3] Increase reaction time and/or temperature slightly (e.g., to 40 °C), but monitor for racemization if applicable. |
| Carbonyl Reduction (Reductive Amination) | Reducing agent is too reactive or added too early. | Use NaBH(OAc)₃, which is highly selective for the iminium ion.[16] Allow the amine and carbonyl to stir together for at least 20 minutes before adding the reducing agent. |
References
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org.
- Application Notes and Protocols: Incorporation of gem-Difluorinated Piperidines into Bioactive Scaffolds. Benchchem.
- Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. Benchchem.
- gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery | Request PDF.
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Reductive Amination. Chem 115. [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]
- WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
-
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
-
amide coupling help. Reddit. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]
-
Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. MDPI. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. [Link]
-
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Synthesis and Biological Evaluation of Novel σ1 Receptor Ligands for Treating Neuropathic Pain: 6-Hydroxypyridazinones. Journal of Medicinal Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. growingscience.com [growingscience.com]
- 15. jocpr.com [jocpr.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. rsc.org [rsc.org]
"use in the development of BCL6 degraders"
Application Note: Strategic Development of BCL6 Degraders
Abstract
Introduction: The BCL6 Scaffolding Challenge
BCL6 drives lymphomagenesis by repressing DNA damage response and cell cycle checkpoint genes (e.g., TP53, CDKN1A). It functions as a homodimer via its N-terminal BTB/POZ domain, which recruits co-repressors like BCOR, SMRT, and NCOR.
-
The Limitation of Inhibitors: Compounds like BI-3812 bind the BTB lateral groove and block co-repressor interaction. However, they do not remove the BCL6 protein, allowing it to maintain chromatin occupancy or engage in non-transcriptional scaffolding functions.
-
The Degrader Advantage: Degraders eliminate the protein entirely, often resulting in superior antiproliferative potency (DC50 < IC50) and "phenotypic copying" of genetic knockdown.
Mechanism of Action & Compound Design
Development strategies must choose between two divergent pathways.
Path A: Polymerization-Induced Degradation (Molecular Glues)
-
Exemplar: BI-3802 .
-
Mechanism: BI-3802 binds the BTB domain interface but, unlike inhibitors, induces the formation of supramolecular BCL6 filaments (foci).[5][6]
-
The E3 Ligase: This polymerization exposes a VxP motif on BCL6, which is recognized by the endogenous E3 ligase SIAH1 .[6][7]
-
Key Feature: Degradation is Cullin-independent (unaffected by MLN4924) but proteasome-dependent.[8]
Path B: Targeted Chimeric Degradation (PROTACs)
-
Exemplar: BMS-986458 , A19 .[9]
-
Mechanism: A heterobifunctional molecule links a BCL6 binder (often a BI-3812 derivative) to an E3 ligase ligand (e.g., Thalidomide for Cereblon or VHL ligand).
-
Key Feature: Degradation is Cullin-dependent (blocked by MLN4924).
Visualization: Dual Degradation Pathways
Caption: Figure 1. Divergent mechanisms of BCL6 degradation. BI-3802 utilizes SIAH1 (Cullin-independent), while PROTACs utilize CRBN/VHL (Cullin-dependent).
Screening Workflow & Assay Development
To successfully develop a degrader, a cascade of biophysical and cellular assays is required.
Phase 1: Target Engagement (Biochemical)
-
Assay: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).
-
Purpose: Measure the ability of the compound to displace a co-repressor peptide (e.g., BCOR) from the BCL6 BTB domain.
-
Note: High affinity (low IC50) does not guarantee degradation. BI-3812 has high affinity but does not degrade.
Phase 2: Degradation Efficiency (Cellular)
-
Assay: HiBiT-BCL6 Knock-in or Western Blot (WES).
-
Cell Lines: DLBCL lines (SU-DHL-4, OCI-Ly1).[11]
-
Metric: DC50 (Concentration for 50% degradation) and Dmax (Maximum degradation depth).
-
Benchmark: BI-3802 typically shows DC50 ~20 nM in SU-DHL-4.[2][10]
Phase 3: Phenotypic Profiling
-
Assay: CellTiter-Glo (Viability) and Caspase 3/7 (Apoptosis).
-
Comparison: Compare antiproliferative effects against a non-degrading control (BI-3812) to quantify the "degradation advantage."
Detailed Protocol: Mechanistic Deconvolution of BCL6 Degraders
Objective: Determine if a novel BCL6 degrader hit operates via the SIAH1-polymerization pathway (Class A) or a standard E3-ligase pathway (Class B). This is critical for optimizing SAR (Structure-Activity Relationship).
Reagents:
-
Test Compounds: Novel hits (1 µM final).
-
Controls: BI-3802 (Positive Class A), Pomalidomide (if using CRBN PROTACs), DMSO (Negative).
-
Pathway Inhibitors:
-
MG132: Proteasome inhibitor (10 µM).
-
MLN4924 (Pevonedistat): Neddylation inhibitor (blocks Cullin-RING ligases like CRBN/VHL) (1 µM).
-
Workflow Steps:
-
Seeding: Seed SU-DHL-4 cells at 0.5 x 10^6 cells/mL in 6-well plates. Allow to recover for 24 hours.
-
Pre-treatment (Inhibitors):
-
Group 1: DMSO only.
-
Group 2: MG132 (10 µM) for 1 hour.
-
Group 3: MLN4924 (1 µM) for 1 hour.
-
-
Compound Treatment: Add Test Compounds or BI-3802 (100–500 nM) to the pre-treated wells. Incubate for 4–6 hours . (Note: BCL6 degradation is rapid; 4 hours is sufficient).
-
Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer containing protease inhibitors.
-
Analysis (Western Blot/WES):
-
Primary Antibody: Anti-BCL6 (e.g., CST #14895).
-
Loading Control: Anti-GAPDH or Vinculin.
-
-
Interpretation Table:
| Pre-treatment | Result: Degradation Blocked? | Conclusion |
| MG132 | YES | Degradation is Proteasome-dependent (Validates Degrader). |
| MLN4924 | YES | Degradation is Cullin-dependent (PROTAC mechanism). |
| MLN4924 | NO | Degradation is Cullin-independent (Likely SIAH1/Polymerization). |
Validation Step (Microscopy): For compounds identified as "Cullin-independent," perform Immunofluorescence (IF) for BCL6.
-
Observation: If the compound induces bright, punctate nuclear foci (filaments), it confirms a BI-3802-like polymerization mechanism.
Comparative Data Summary
| Compound | Type | Mechanism | DC50 (SU-DHL-4) | MLN4924 Sensitivity | Ref |
| BI-3802 | Molecular Glue | Polymerization / SIAH1 | ~20 nM | Resistant | [1, 3] |
| BI-3812 | Inhibitor | Occupancy only | No Degradation | N/A | [1] |
| CCT369260 | Degrader | Glue-like | <100 nM | Resistant | [2] |
| BMS-986458 | PROTAC | CRBN-mediated | <1 nM | Sensitive (Blocked) | [4] |
| A19 | PROTAC | CRBN-mediated | 34 pM (OCI-Ly1) | Sensitive (Blocked) | [5] |
References
-
Kerres, N. et al. (2017). Chemically Induced Degradation of the Oncogenic Transcription Factor BCL6.[2][6][7][13][14] Cell Reports. Link
-
Bellenie, B. R. et al. (2020).[11] Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders. Journal of Medicinal Chemistry. Link
-
Słabicki, M. et al. (2020). Small-molecule-induced polymerization triggers degradation of BCL6.[6][13] Nature. Link
-
Yang, J. et al. (2025). Discovery of a Selective and Potent BCL6 PROTAC with Efficacious Antiproliferative Activity. Journal of Medicinal Chemistry. Link
Sources
- 1. BCL6 in Lymphoma: BMS-986458 and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 2. Pardon Our Interruption [opnme.com]
- 3. Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress towards B-Cell Lymphoma 6 BTB Domain Inhibitors for the Treatment of Diffuse Large B-Cell Lymphoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pardon Our Interruption [opnme.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Reductive Amination with 4,4-Difluoro-3,5-dimethylpiperidine hydrochloride
Welcome to the technical support center for navigating the intricacies of reductive amination, with a specific focus on the use of 4,4-Difluoro-3,5-dimethylpiperidine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this unique fluorinated building block in their synthetic endeavors. Reductive amination stands as a cornerstone for C-N bond formation in pharmaceutical chemistry, and understanding its nuances is critical for success.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established scientific principles.
I. Understanding the Reagents and Reaction
What is Reductive Amination?
Reductive amination is a powerful method for synthesizing primary, secondary, and tertiary amines from carbonyl compounds (aldehydes and ketones) and an amine.[2][3] The reaction typically proceeds in one or two steps:
-
Imine/Iminium Ion Formation: The amine reacts with the carbonyl compound to form a hemiaminal intermediate, which then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[4][5][6] This step is often the rate-determining step and is typically catalyzed by mild acid.[7]
-
Reduction: The imine or iminium ion is then reduced to the corresponding amine using a suitable reducing agent.[8]
A key advantage of this method is its ability to avoid the over-alkylation often encountered with direct alkylation of amines.[6][9]
Caption: General workflow of a one-pot reductive amination reaction.
What are the key characteristics of 4,4-Difluoro-3,5-dimethylpiperidine hydrochloride?
4,4-Difluoro-3,5-dimethylpiperidine hydrochloride is a secondary amine that presents both steric and electronic challenges in chemical reactions.
-
Steric Hindrance: The two methyl groups adjacent to the nitrogen and the gem-difluoro group contribute to significant steric bulk around the nitrogen atom. This can hinder its approach to the carbonyl carbon during the initial nucleophilic attack.[10][11]
-
Electronic Effects: The electron-withdrawing nature of the two fluorine atoms decreases the nucleophilicity of the piperidine nitrogen. This can slow down the rate of imine/iminium ion formation.
-
Hydrochloride Salt: The amine is supplied as a hydrochloride salt, meaning it must be neutralized with a base to generate the free, nucleophilic amine in situ before it can react.[12]
II. Troubleshooting Guide
This section addresses specific problems you might encounter during your reductive amination experiments with 4,4-Difluoro-3,5-dimethylpiperidine hydrochloride.
Q1: My reaction is showing low or no conversion of starting materials. What are the likely causes and how can I fix it?
Several factors can contribute to low conversion. A systematic approach to troubleshooting is recommended.
A1.1: Inefficient Imine/Iminium Ion Formation
This is often the primary bottleneck, especially with sterically hindered and electronically deactivated amines.
-
pH of the Reaction: Imine formation is optimal under slightly acidic conditions (pH ~4-6).[4][13]
-
Too Acidic: The piperidine nitrogen becomes fully protonated, rendering it non-nucleophilic.
-
Too Basic: There isn't enough acid to catalyze the dehydration of the hemiaminal intermediate.[4][14]
-
Solution: Add a catalytic amount of a weak acid, such as acetic acid.[2][15] This can help to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, and facilitate the dehydration step.[16]
-
-
Inefficient Water Removal: The formation of the imine/iminium ion is a reversible equilibrium reaction that produces water.[3]
-
Solution: To drive the equilibrium towards the product, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.[15] Alternatively, using a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can be effective, although this may require elevated temperatures.
-
-
Insufficient Reaction Time for Imine Formation:
A1.2: Issues with the Reducing Agent
The choice and handling of the reducing agent are critical.
-
Choice of Reducing Agent: For sterically hindered substrates, a mild and selective reducing agent is crucial.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for reductive aminations.[18][19][20] It is less reactive than sodium borohydride and will not readily reduce the starting aldehyde or ketone.[21] It is also tolerant of mildly acidic conditions.[2]
-
Sodium Cyanoborohydride (NaBH₃CN): Another common choice, it is also stable in mild acid.[9][22] However, it is highly toxic and can generate hydrogen cyanide gas, so it should be handled with extreme care.[23]
-
Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting carbonyl compound, leading to side products and lower yields.[21][24] If used, it should only be added after complete formation of the imine/iminium ion has been confirmed.[21]
-
-
Reagent Quality and Handling:
-
Solution: Ensure your reducing agent is fresh and has been stored under anhydrous conditions. Sodium triacetoxyborohydride is particularly sensitive to moisture.[21]
-
A1.3: Sub-optimal Reaction Conditions
-
Solvent: Aprotic solvents are generally preferred.
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These are common and effective solvents for reductive aminations with STAB.[18][19][21]
-
Methanol (MeOH) or Ethanol (EtOH): These can be used, particularly with NaBH₃CN or NaBH₄, but can sometimes lead to side reactions like acetal formation with the carbonyl starting material.[21]
-
-
Temperature:
-
Stoichiometry:
-
Solution: A slight excess of the carbonyl compound (1.1-1.2 equivalents) and the reducing agent (1.5-2.0 equivalents) is often used to ensure complete conversion of the amine.[12]
-
Caption: A decision tree for troubleshooting low conversion in reductive amination.
Q2: I am observing the formation of side products. What are they and how can I minimize them?
Side product formation can complicate purification and reduce the yield of your desired product.
A2.1: Reduction of the Carbonyl Starting Material
This occurs when the reducing agent is too strong or is added before sufficient imine/iminium ion has formed.
-
Cause: Use of a strong reducing agent like NaBH₄, or premature addition of any reducing agent.[21][24]
-
Solution:
A2.2: Bis-alkylation of a Primary Amine Contaminant
If your starting carbonyl is an aldehyde and there is a primary amine impurity, you can form a tertiary amine where two molecules of the aldehyde have reacted with the primary amine.
-
Cause: Presence of a primary amine impurity.
-
Solution: Ensure the purity of your 4,4-Difluoro-3,5-dimethylpiperidine hydrochloride.
III. Frequently Asked Questions (FAQs)
Q3: Do I need to add a base to the reaction?
A: Yes. Since the starting material is a hydrochloride salt, you need to add a non-nucleophilic base to generate the free amine in situ. Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices. Typically, at least one equivalent of base is needed to neutralize the HCl salt. An additional equivalent may be beneficial if acetic acid is used as a catalyst.[12]
Q4: What is the best way to monitor the reaction progress?
A: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.[12][16] When using TLC, ensure you have a good solvent system that separates the starting materials from the product. Staining with a potassium permanganate or ninhydrin solution can help visualize the amine product. LC-MS is particularly useful as it can confirm the mass of the desired product.
Q5: I'm having trouble purifying my final product. Any suggestions?
A: Fluorinated amines can sometimes be challenging to purify.
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is typically performed. Quench the reaction carefully with water or a saturated aqueous solution of sodium bicarbonate. The pH should be adjusted to be basic (pH > 9) to ensure the product is in its free base form, which is more soluble in organic solvents.
-
Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Column Chromatography: Flash column chromatography on silica gel is the most common purification method.[12] Due to the basic nature of the amine product, it may streak on the silica gel. To mitigate this, you can:
-
Pre-treat the silica gel with a small amount of triethylamine (e.g., 1-2%) in the eluent.
-
Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. A common eluent system is a mixture of hexanes and ethyl acetate, with a small amount of triethylamine.
-
-
Acid/Base Extraction: For some products, an acid/base extraction can be an effective purification technique. Extract the crude product into a dilute aqueous acid solution (e.g., 1M HCl), wash the aqueous layer with an organic solvent to remove non-basic impurities, then basify the aqueous layer and extract the purified product back into an organic solvent.
IV. Experimental Protocols
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general guideline and may require optimization for your specific carbonyl substrate.
Materials:
-
4,4-Difluoro-3,5-dimethylpiperidine hydrochloride
-
Aldehyde or Ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Acetic Acid (optional)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 4,4-Difluoro-3,5-dimethylpiperidine hydrochloride (1.0 eq).
-
Add anhydrous DCM to dissolve or suspend the starting material.
-
Add triethylamine (1.1 eq) to the mixture and stir for 10-15 minutes at room temperature to generate the free base.
-
Add the aldehyde or ketone (1.1 - 1.2 eq) to the reaction mixture.
-
(Optional) Add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture for 1-2 hours at room temperature to allow for imine/iminium ion formation.
-
In a separate flask, suspend sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.
-
Slowly add the suspension of the reducing agent to the reaction mixture. The addition may be mildly exothermic.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Range/Value | Notes |
| Amine:Carbonyl:Reductant | 1 : 1.1-1.2 : 1.5-2.0 | A slight excess of the carbonyl and reductant is typical. |
| Base (e.g., Et₃N) | 1.1 - 2.2 eq | At least one equivalent is needed to neutralize the HCl salt. |
| Solvent | DCM, DCE, THF | Anhydrous conditions are recommended. |
| Temperature | Room Temperature to 50 °C | Start at room temperature; gentle heating may be required. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS for completion. |
| pH for Imine Formation | ~4 - 6 | Catalytic acetic acid can be beneficial. |
V. References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Myers, A. G. (n.d.). Reductive Amination of Aldehydes and Ketones. Harvard University Chemistry 115 Handout.
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
-
Chemistry LibreTexts. (2023). 19.9: Nucleophilic Addition of Amines- Imine and Enamine Formation. [Link]
-
G-Biosciences. (n.d.). Sodium Cyanoborohydride for Reductive Amination. [Link]
-
Organic Reactions. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Chemistry Steps. (2024). Reductive Amination. [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]
-
YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]
-
ResearchGate. (2025). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. [Link]
-
Royal Society of Chemistry. (n.d.). The synthesis of sterically hindered amines by a direct reductive amination of ketones. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
ResearchGate. (2015). What is the influence of the pH on imine formation in a water solution?. [Link]
-
National Center for Biotechnology Information. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]
-
Arkivoc. (2020). Mechanisms of the formation of imines in aqueous solution and the effect of the pH: a theoretical analysis. [Link]
-
ACS Publications. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]
-
Reddit. (2025). Question about reductive amination reaction procedure. [Link]
-
Reddit. (2025). What's wrong with my reductive amination? I barely got any product. [Link]
-
YouTube. (2024). Organic Chemistry 2 - Chapter 19.10 - pH of solution and the rate of Imine Formation. [Link]
-
Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. [Link]
-
ACS Publications. (2025). Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 22. Sodium Cyanoborohydride for Reductive Amination [gbiosciences.com]
- 23. Sodium cyanoborohydride [organic-chemistry.org]
- 24. youtube.com [youtube.com]
- 25. publications.hse.ru [publications.hse.ru]
Technical Support Center: Stability and Degradation of Difluoropiperidines
Welcome to the technical support center for difluoropiperidine-containing molecules. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with these valuable fluorinated scaffolds. The strategic incorporation of fluorine into piperidine rings can significantly enhance metabolic stability, modulate pKa, and influence conformational preference, thereby improving the pharmacokinetic and physicochemical properties of drug candidates. However, like all complex molecules, difluoropiperidines are susceptible to specific stability challenges.
This resource provides in-depth, field-proven insights into the common stability issues and degradation pathways you may encounter. It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address practical experimental challenges.
Section 1: Foundational Knowledge & FAQs
This section addresses the fundamental principles governing the stability of difluoropiperidines. Understanding these core concepts is the first step in designing robust experiments and stable formulations.
Q1: How does gem-difluorination fundamentally alter the stability of the piperidine ring compared to its non-fluorinated parent?
A1: The introduction of a gem-difluoro group (CF2) into the piperidine ring imparts significant changes rooted in the unique properties of the fluorine atom. The primary effect is an increase in metabolic stability. This is due to the high bond energy of the C-F bond, which is substantially stronger than a C-H bond, making it more resistant to enzymatic cleavage (e.g., by Cytochrome P450 enzymes).
Furthermore, fluorine's high electronegativity alters the electron distribution within the molecule. This can lower the basicity (pKa) of the piperidine nitrogen, which may improve properties like membrane permeability and bioavailability. From a chemical stability perspective, this inductive electron-withdrawing effect can also influence the reactivity of adjacent bonds, though the overall stability is often context-dependent on the complete molecular structure and the stress conditions applied.
Q2: What are the primary degradation pathways I should be concerned about for my difluoropiperidine compound?
A2: While difluoropiperidines are generally robust, they are susceptible to degradation under specific stress conditions. The four main pathways to consider are oxidative, hydrolytic, photolytic, and thermal degradation.
-
Oxidative Degradation: The piperidine nitrogen is a primary site for oxidation. Strong oxidizing agents (e.g., hydrogen peroxide, permanganate) or radical species (like hydroxyl radicals in atmospheric photo-oxidation) can attack the nitrogen or abstract hydrogen atoms from the ring carbons. This can lead to N-oxides, ring-opening to form amides and carboxylic acids, or the formation of imines like tetrahydropyridine.
-
Hydrolytic Degradation: While the piperidine ring itself is generally stable to hydrolysis, C-N bonds can be susceptible to cleavage under harsh acidic or basic conditions, particularly if activated by adjacent functional groups. The stability of the overall molecule will largely depend on other functionalities present (e.g., esters, amides).
-
Photolytic Degradation: Exposure to UV or visible light can induce photolytic cleavage of C-N or C-C bonds. The stability of fluorinated motifs to photolysis varies; while aliphatic CF2 groups are typically very stable, the overall molecular structure dictates susceptibility. Photodegradation can lead to a complex mixture of products.
-
Thermal Degradation: At elevated temperatures, weakening and cleavage of the C-N bonds within the piperidine ring can occur, leading to fragmentation and the formation of smaller molecules. Fluorination generally enhances thermal stability compared to non-fluorinated analogues.
Below is a diagram illustrating these potential degradation routes.
Caption: Major degradation pathways for difluoropiperidine compounds.
Q3: What are the best practices for storing and handling my difluoropiperidine hydrochloride salt?
A3: Proper storage is critical to ensure the long-term integrity of your compound. 4,4-Difluoropiperidine hydrochloride is generally described as a crystalline solid that is stable under ambient conditions. However, to maximize shelf-life and prevent unforeseen degradation, follow these guidelines:
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture. For long-term storage, refrigeration (2-8 °C) is recommended.
-
Incompatibilities: Keep away from strong oxidizing agents, as these can initiate degradation of the piperidine ring.
-
Handling: Difluoropiperidine derivatives can cause skin, eye, and respiratory irritation. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a chemical fume hood to avoid inhalation.
Section 2: Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter during your experiments.
| Observed Issue | Potential Causes | Recommended Actions & Explanations |
| Unexpected peaks appear in my HPLC/LC-MS chromatogram during analysis. | 1. On-Column or In-Solution Degradation: The mobile phase pH or solvent composition may be promoting degradation. 2. Oxidative Degradation: Dissolved oxygen in the mobile phase or exposure of the sample to air can cause oxidation. 3. Carryover: The previous injection may not have been fully eluted from the column or injector. | 1. Adjust Mobile Phase: Ensure the mobile phase pH is at least 2 units away from the compound's pKa to maintain a single ionic state and improve stability. Evaluate different solvent systems. 2. Degas Solvents & Use Fresh Samples: Degas your mobile phase thoroughly. Prepare samples fresh and minimize their time in the autosampler. Consider using amber vials to protect from light. 3. Implement a Robust Needle Wash: Use a strong solvent in your needle wash program and inject a blank solvent run to confirm the absence of carryover. |
| I'm observing a loss of potency or a decrease in the main peak area over time. | 1. Storage Instability: The compound may be degrading under the current storage conditions (temperature, light, humidity). 2. Freeze-Thaw Instability: Repeated freezing and thawing of stock solutions can cause degradation or precipitation. 3. Adsorption: The compound may be adsorbing to the surface of storage containers (e.g., glass or plastic). | 1. Re-evaluate Storage: Confirm that the compound is stored under the recommended conditions (cool, dry, dark). If degradation persists, consider storing under an inert atmosphere (e.g., argon or nitrogen). 2. Aliquot Stock Solutions: Prepare single-use aliquots of your stock solutions to avoid multiple freeze-thaw cycles. 3. Use Silanized Glassware: To minimize surface adsorption, especially for low-concentration samples, consider using silanized glass vials. |
| My forced degradation study shows poor mass balance. | 1. Formation of Volatile Degradants: Degradation products may be volatile and thus not detected by UV or MS detectors. 2. Formation of Non-UV Active Degradants: Degradants may lack a chromophore, making them invisible to UV detection. 3. Precipitation of Degradants: Degradation products may be insoluble under the analysis conditions. | 1. Use Multiple Detectors: Employ a mass-sensitive detector (e.g., MS, CAD, ELSD) in parallel with a UV detector to account for non-UV active or volatile products. 2. Analyze Headspace: For suspected volatile products, consider using headspace gas chromatography (GC-MS) for analysis. 3. Check for Precipitates: Visually inspect stressed samples for any precipitate. If present, attempt to dissolve it in a stronger solvent and analyze separately. |
Section 3: Experimental Protocols
To properly characterize the stability of your difluoropiperidine derivative, a systematic approach is required. The following protocols provide a framework for conducting these studies.
Protocol 1: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of your molecule. This helps in developing stability-indicating analytical methods.
"characterization of impurities in 4,4-Difluoro-3,5-dimethylpiperidine hydrochloride samples"
Case ID: IMP-44DF-35DMP Status: Active Subject: Characterization, Impurity Profiling, and Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Separation Sciences Division
Executive Summary
4,4-Difluoro-3,5-dimethylpiperidine hydrochloride is a high-value fluorinated building block used to modulate pKa and lipophilicity in medicinal chemistry. However, its analysis presents a "perfect storm" of challenges:
-
Lack of Chromophore: The saturated piperidine ring is invisible to standard UV detection.
-
Stereochemical Complexity: The 3,5-dimethyl substitution creates cis (meso) and trans (racemic) diastereomers.
-
Fluorine Instability: The gem-difluoro group is prone to HF elimination (dehydrofluorination) under thermal or basic stress.
This guide provides self-validating protocols to detect, identify, and remove these specific impurities.
Module 1: Analytical Method Development
The "Ghost Peak" Phenomenon
Issue: Users often report "empty" chromatograms or low mass balance when using standard HPLC-UV (254 nm).
Root Cause: The molecule lacks a conjugated
Protocol A: Pre-Column Derivatization (Recommended)
Transform the "invisible" piperidine into a UV-active benzamide derivative. This stabilizes the amine and allows for nanomolar detection limits.
Reagents:
-
Benzoyl Chloride (BzCl)
-
Triethylamine (TEA)
-
Acetonitrile (ACN)
Step-by-Step Workflow:
-
Preparation: Dissolve 10 mg of sample in 1 mL ACN.
-
Free-Basing: Add 2.5 equivalents of TEA (neutralizes the HCl salt).
-
Reaction: Add 1.2 equivalents of Benzoyl Chloride. Vortex for 30 seconds.
-
Incubation: Let stand at RT for 10 minutes.
-
Quench: Add 0.5 mL of 1M NaOH (hydrolyzes excess BzCl to Benzoic Acid).
-
Analysis: Inject onto RP-HPLC (C18 column) monitoring at 254 nm .
Data Interpretation:
| Peak Identity | Retention Time (Relative) | Notes |
|---|---|---|
| Benzoic Acid | 0.2 - 0.3 | Artifact from quenching (Ignore) |
| Target Analyte | 1.00 | Benzamide derivative of 4,4-difluoro-3,5-dimethylpiperidine |
| Impurity A (Elimination) | 1.15 | Benzamide of 4-fluoro-3,5-dimethyl-1,2,3,6-tetrahydropyridine |
| Impurity B (Monofluoro) | 0.95 | Incomplete fluorination (rare) |
Protocol B: Direct Analysis (GC-MS)
Constraint: You cannot inject the HCl salt directly; it will decompose in the liner. Fix: Perform an in-situ free-base extraction. Partition the sample between 1M NaOH and Dichloromethane (DCM). Inject the organic layer.
Module 2: Impurity Genesis & Structural Identification
The "Fluorine Curse": Dehydrofluorination
The most persistent impurity in gem-difluoro compounds is the vinyl fluoride elimination product. This occurs during synthesis (usually DAST/Deoxo-Fluor mediated fluorination of the piperidone precursor) or during storage if the salt is acidic/wet.
Mechanism of Impurity Formation: The reaction below illustrates how the target molecule and its primary impurity (vinyl fluoride) share a common origin.
Figure 1: Pathway showing the competitive formation of the target gem-difluoride and the vinyl fluoride elimination impurity.
Troubleshooting "M-20" Peaks
Observation: In LC-MS, you observe a mass of
-
Source 1 (In-Source Fragmentation): If the peak co-elutes perfectly with the main peak, the fragmentation is happening inside the MS source. Lower the cone voltage/fragmentor voltage.
-
Source 2 (Real Impurity): If the peak has a distinct retention time (usually later on C18), it is the vinyl fluoride impurity (Impurity A in the table above).
Module 3: Stereochemical Characterization
The 3,5-dimethyl substitution pattern generates two diastereomers.[2][3] Controlling this ratio is critical for biological activity.
Isomer Differentiation Strategy
| Feature | Cis-Isomer (Meso) | Trans-Isomer (Racemic) |
| Symmetry | Plane of symmetry through N and C4. | C2 axis of symmetry. |
| 19F NMR | Fluorines are chemically equivalent (often a broad singlet or triplet). | Fluorines are non-equivalent (AB quartet pattern due to geminal coupling). |
| 1H NMR (Methyls) | Appears as a single doublet. | Appears as a single doublet (but chemical shift differs from cis). |
| Physical Prop. | Generally higher melting point (HCl salt). | Generally more soluble. |
Critical Check: Run 19F NMR with proton decoupling .
-
If you see a clean singlet: You likely have the cis-isomer (or rapid ring flipping averaging the signal).
-
If you see an AB quartet (
): You have the trans-isomer where the fluorines are in distinct axial/equatorial environments.
Module 4: Logical Troubleshooting Workflow
Use this decision tree to determine the correct analytical approach for your specific problem.
Figure 2: Decision matrix for selecting the appropriate analytical technique based on data requirements.
Frequently Asked Questions (FAQ)
Q1: My sample turned yellow after sitting on the bench. Is it degraded?
-
Answer: Likely yes. The yellow color often indicates the formation of conjugated enamine species or oxidation products. Gem-difluoro amines as HCl salts are hygroscopic; moisture can catalyze dehydrofluorination. Store at -20°C in a desiccator.
Q2: Can I use GC-FID for purity?
-
Answer: Only if you free-base the sample first. Injecting the HCl salt directly will result in "ghost peaks" or dirty liners due to thermal dissociation of the salt (
). The HCl gas damages the stationary phase.
Q3: Why do I see a triplet in the 19F NMR for the cis-isomer?
-
Answer: This is due to vicinal coupling (
) with the adjacent protons at C3 and C5. If you decouple protons ( ), it should collapse to a singlet.
References
-
Synthesis & Impurities of Gem-Difluorides: Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." The Journal of Organic Chemistry. (Foundational text on DAST-mediated fluorination and elimination side-products).
-
Analytical Method for Non-Chromophoric Amines: Soman, A., et al. (2009). "Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt." Journal of Liquid Chromatography & Related Technologies. (Establishes protocols for CAD/ELSD detection of piperidine salts).
-
Stereochemical Analysis of 3,5-Disubstituted Piperidines: Yuan, L., et al. (2008). "Links between through-bond interactions and assembly structure in simple piperidones." Chemistry - A European Journal. (Provides NMR data relevant to cis/trans 3,5-dimethyl substitution patterns).
-
Elimination Mechanisms in Fluorination: O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. (Authoritative review on the stability and elimination propensity of C-F bonds).
Sources
Validation & Comparative
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the robust validation of inhibitory compounds targeting the voltage-gated sodium channel Nav1.8. As a pivotal player in the transmission of pain signals, Nav1.8 represents a highly promising, non-opioid target for novel analgesics. The methodologies outlined herein are designed to establish a compound's potency, selectivity, and preclinical efficacy, ensuring a rigorous and translatable dataset.
Introduction: The Rationale for Targeting Nav1.8 in Pain Signaling
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) channel predominantly expressed in the peripheral nervous system (PNS), specifically within the small-diameter sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1][2][3] These neurons, known as nociceptors, are responsible for detecting and transmitting noxious stimuli that lead to the sensation of pain.
Nav1.8 possesses unique biophysical properties, including a more depolarized voltage-dependence of activation and slow inactivation kinetics, which enable it to contribute significantly to the rising phase of the action potential and support repetitive firing in nociceptors.[2][4][5] This function becomes particularly crucial in pathological pain states. In inflammatory conditions, mediators like prostaglandin E2 (PGE2) can modulate Nav1.8 activity, leading to neuronal hyperexcitability and heightened pain sensitivity.[6][7] Furthermore, gain-of-function mutations in SCN10A have been directly linked to painful peripheral neuropathies in humans, providing strong genetic validation for its role in pain.[2][7][8]
The selective expression of Nav1.8 in the PNS makes it an attractive therapeutic target. Inhibiting this channel offers the potential for potent analgesia without the central nervous system (CNS) or cardiovascular side effects associated with non-selective sodium channel blockers.[9] This guide details the critical experimental workflow required to validate a selective Nav1.8 inhibitor, from initial characterization to preclinical proof-of-concept.
Caption: Nav1.8 signaling pathway in nociceptors under inflammatory conditions.[6]
Chapter 1: Foundational In Vitro Validation using Electrophysiology
The cornerstone of any ion channel drug discovery program is electrophysiology. It provides a direct, real-time measurement of ion flow through the channel, offering unparalleled insight into a compound's mechanism of action.
The Gold Standard: Manual Whole-Cell Patch-Clamp
Manual patch-clamp is the definitive assay for characterizing the potency and mechanism of an ion channel modulator.[6] It allows for precise control of the cell's membrane potential, enabling the detailed study of a compound's effects on the channel in different functional states (resting, open, and inactivated).
Protocol 1: Whole-Cell Patch-Clamp on a Recombinant hNav1.8 Cell Line
This protocol is designed to measure a test compound's potency (IC50) and state-dependence on human Nav1.8 channels stably expressed in a human embryonic kidney (HEK293) cell line.[6][10]
-
Objective: To determine the concentration-dependent inhibition of Nav1.8 currents and assess affinity for different channel states.
-
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the human Nav1.8 alpha subunit under standard conditions (e.g., 37°C, 5% CO2).
-
Solution Preparation:
-
External Solution (in mM): 65 NaCl, 70 Choline-Cl, 2.5 KCl, 1.25 CaCl2, 5 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4. The key component is the addition of ~500 nM Tetrodotoxin (TTX) to block any endogenous TTX-sensitive sodium channels, thereby isolating the TTX-resistant Nav1.8 current.[10][11]
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3. Cesium and fluoride are used to block potassium and calcium channels from the inside.
-
-
Recording:
-
Perform whole-cell voltage-clamp recordings at room temperature or a physiological temperature (37°C).[12]
-
Hold cells at a hyperpolarized potential (e.g., -100 mV) where most channels are in a resting state.
-
Elicit Nav1.8 currents using a depolarizing voltage step (e.g., to 0 mV).
-
-
Data Analysis:
-
Potency (IC50): Apply increasing concentrations of the test compound and measure the peak inward current at each concentration. Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
State-Dependence: To assess if the compound preferentially binds to the resting or inactivated state, vary the holding potential. An IC50 measurement from a depolarized holding potential (e.g., -40 mV), which enriches the population of inactivated channels, that is lower than the IC50 from a hyperpolarized potential indicates preferential binding to the inactivated state.[13]
-
-
Accelerating Discovery: High-Throughput Automated Patch-Clamp (APC)
For screening larger compound libraries, APC platforms like the SyncroPatch or Qube are indispensable.[8][14] These systems automate the patch-clamp process in a 384-well format, dramatically increasing throughput while maintaining the high-quality data of the gold standard.[14][15] This allows for the rapid identification of promising hits from a primary screen for follow-up characterization.
Caption: A generalized experimental workflow for Nav1.8 inhibitor validation.[10]
Chapter 2: Ensuring Target Selectivity for a Safe Therapeutic Profile
A potent Nav1.8 inhibitor is only valuable if it is also selective. Off-target inhibition of other sodium channel subtypes can lead to significant safety liabilities. For instance, blockade of Nav1.5 in the heart can cause life-threatening arrhythmias, while inhibition of channels in the CNS can cause dizziness, ataxia, and other adverse effects.[16] Therefore, a comprehensive selectivity profile is non-negotiable.
This is achieved by testing the compound against a panel of all other human Nav channel subtypes (Nav1.1, 1.2, 1.3, 1.4, 1.5, 1.6, 1.7, and 1.9) using the same electrophysiology assays. The ideal candidate will exhibit high potency for Nav1.8 with minimal activity against other subtypes.
Table 1: Comparative In Vitro Potency and Selectivity of Nav1.8 Inhibitors
| Compound | hNav1.8 IC50 (nM) | Selectivity vs. hNav1.5 | Selectivity vs. hNav1.7 | Key Characteristics |
|---|---|---|---|---|
| Suzetrigine (VX-548) | ~0.7[17] | >31,000-fold[17][18] | >31,000-fold[18] | Highly potent and selective; clinically effective in acute pain.[1][11] |
| A-803467 | ~8[13] | >100-fold[13] | >100-fold[13] | Early selective tool compound; poor pharmacokinetics.[1][17] |
| PF-01247324 | ~196[6] | Significant selectivity over Nav1.5.[1] | N/A | Orally active, demonstrated efficacy in rat models.[1] |
| A-887826 | ~11[6] | High selectivity.[12] | High selectivity.[12] | Potent but exhibits undesirable "reverse use dependence".[12] |
Note: IC50 values can vary based on experimental conditions (e.g., holding potential, temperature). Data is aggregated from multiple sources for comparison.
Chapter 3: From Recombinant Cells to Preclinical Efficacy
While recombinant cell lines are essential for initial characterization and selectivity profiling, it is crucial to confirm a compound's activity in a native environment and ultimately demonstrate its analgesic potential in vivo.
Confirming Activity in Native Neurons
Species-specific differences in the Nav1.8 protein can lead to significant shifts in compound potency.[19][20] For example, some compounds are highly potent on human Nav1.8 but have little to no activity on the rodent channel.[19] This necessitates two critical steps:
-
Ex Vivo Recordings from DRG Neurons: Validating compound activity on acutely dissociated DRG neurons from rodents, non-human primates, or human donors confirms its ability to block the native channel complex.[11][20]
-
Humanized Transgenic Models: To overcome species differences in preclinical efficacy studies, transgenic rodents expressing the human Nav1.8 channel have been developed. These models are invaluable for evaluating compounds with human-specific activity.[19]
Assessing Analgesic Efficacy in Animal Models
The ultimate preclinical validation is the demonstration of pain reversal in established animal models.
Protocol 2: In Vivo Models for Analgesic Efficacy
-
Objective: To assess the ability of a Nav1.8 inhibitor to reverse pain-like behaviors.[10]
-
Models:
-
Inflammatory Pain (CFA Model): A unilateral intraplantar injection of Complete Freund's Adjuvant (CFA) induces a localized and persistent inflammation, resulting in thermal hyperalgesia and mechanical allodynia.[6][10]
-
Neuropathic Pain (Spinal Nerve Ligation - SNL Model): Surgical ligation of the L5 spinal nerve creates a model of neuropathic pain characterized by robust mechanical allodynia.[6][19]
-
-
Methodology:
-
Baseline Testing: Before injury, measure baseline paw withdrawal thresholds to thermal (Hargreaves test) or mechanical (von Frey filaments) stimuli.
-
Induction: Induce inflammation (CFA) or nerve injury (SNL).
-
Post-Injury Testing: Confirm the development of a stable pain phenotype (e.g., 24 hours post-CFA or 7 days post-SNL).
-
Compound Administration: Administer the test compound or vehicle via a clinically relevant route (e.g., oral, intraperitoneal).
-
Efficacy Measurement: Measure the reversal of hyperalgesia or allodynia at various time points post-dosing. The data is often used to calculate an ED50, the dose required to produce 50% of the maximum possible effect.[21]
-
Chapter 4: Building a Comprehensive Validation Profile
The validation of a Nav1.8 inhibitor is a multi-faceted process that requires a convergence of evidence. A successful candidate must demonstrate not only potent and selective inhibition at the molecular level but also translate that activity into meaningful analgesic efficacy in preclinical models.
The decision-making process throughout this workflow is critical. High potency in a primary screen must be followed by rigorous selectivity profiling. A clean selectivity profile justifies the investment in more complex and resource-intensive in vivo studies. The diagram below illustrates a simplified decision-making flowchart for advancing a candidate compound.
Caption: A simplified decision-making workflow for advancing a Nav1.8 inhibitor.
The journey from a promising chemical scaffold to a clinically effective analgesic is challenging. However, by employing the rigorous, multi-tiered validation strategy outlined in this guide, researchers can build a robust data package that clearly defines a compound's therapeutic potential and provides a solid foundation for successful clinical development.
References
-
Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - Frontiers. (2024). Frontiers in Pain Research. [Link]
-
Nav1.8 - Wikipedia. Wikipedia. [Link]
-
Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8. (2022). PNAS. [Link]
-
Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC - NIH. (2019). Molecular Pain. [Link]
-
Inhibiting Nav1.8 for pain: Lessons from patients and from neurons. (2025). PNAS. [Link]
-
Nav1.8 - Channelpedia - EPFL. EPFL. [Link]
-
Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC. (2024). Frontiers in Pain Research. [Link]
-
The Role of Voltage-Gated Sodium Channels in Pain Signaling. Physiological Reviews. [Link]
-
Preclinical evaluation of a novel Nav1.8 inhibitor using humanized Nav1.8 transgenic rats. (2024). Journal of the International Association for the Study of Pain. [Link]
-
A High-capacity Membrane Potential FRET-based Assay for NaV1.8 Channels. (2006). ASSAY and Drug Development Technologies. [Link]
-
Optimising a difficult Nav1.8 cell line assay for automated patch-clamp screening. Metrion Biosciences. [Link]
-
Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC - NIH. (2022). Molecular Pharmacology. [Link]
-
Blockade of NaV1.8 Increases the Susceptibility to Ventricular Arrhythmias During Acute Myocardial Infarction - Frontiers. (2021). Frontiers in Physiology. [Link]
-
Pharmacological inhibition of NaV1.8 by suzetrigine reveals potent analgesic potential without tolerance development in mice - PMC. (2025). Molecular Pain. [Link]
-
Advances in the discovery of selective NaV1.8 inhibitors for pain management. (2026). European Journal of Medicinal Chemistry. [Link]
-
Additive antinociceptive effects of the selective Nav1.8 blocker A-803467 and selective TRPV1 antagonists in rat inflammatory and neuropathic pain models - PubMed. (2009). The Journal of Pain. [Link]
-
High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. (2017). PLOS ONE. [Link]
-
A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat. (2007). PNAS. [Link]
-
Leverage our expertise to study Nav 1.8 blockers - Neuroservices-Alliance. (2024). Neuroservices-Alliance. [Link]
-
Unraveling the Potential of NaV1.8 Inhibitors in Pain Management - Oreate AI Blog. (2026). Oreate AI. [Link]
-
Neuronal Nav1.8 Channels as a Novel Therapeutic Target of Acute Atrial Fibrillation Prevention. (2016). Journal of the American Heart Association. [Link]
-
Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. (2026). Pharmaceuticals. [Link]
-
State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548 - PMC - NIH. (2023). Molecular Pharmacology. [Link]
-
Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients. (2025). International Journal of Molecular Sciences. [Link]
-
Is Nav1.8-specific inhibition the only path? Preferential Nav blockers offer a compelling alternative. (2025). PNAS. [Link]
-
Nav1.8: Intrinsic limits on the functional effect of abrogation in DRG neurons. (2025). PNAS. [Link]
-
Ion Channel Research: Advancing High Throughput Screening Techniques - Aurora Biomed. (2024). Aurora Biomed. [Link]
-
Developing High-Throughput Assays to Analyze and Screen Electrophysiological Phenotypes. (2018). Methods in Molecular Biology. [Link]
Sources
- 1. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]
- 2. Nav1.8 - Wikipedia [en.wikipedia.org]
- 3. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Channelpedia - Nav1.8 [channelpedia.epfl.ch]
- 6. benchchem.com [benchchem.com]
- 7. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimising a difficult Nav1.8 cell line assay [metrionbiosciences.com]
- 9. Unraveling the Potential of NaV1.8 Inhibitors in Pain Management - Oreate AI Blog [oreateai.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pharmacological inhibition of NaV1.8 by suzetrigine reveals potent analgesic potential without tolerance development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE | PLOS One [journals.plos.org]
- 15. Developing High-Throughput Assays to Analyze and Screen Electrophysiological Phenotypes. | Broad Institute [broadinstitute.org]
- 16. Frontiers | Blockade of NaV1.8 Increases the Susceptibility to Ventricular Arrhythmias During Acute Myocardial Infarction [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. pnas.org [pnas.org]
- 19. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 20. Leverage our expertise to study Nav 1.8 blockers - Neuroservices-Alliance [neuroservices-alliance.com]
- 21. Additive antinociceptive effects of the selective Nav1.8 blocker A-803467 and selective TRPV1 antagonists in rat inflammatory and neuropathic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
"efficacy of Cbl-b inhibitors derived from 4,4-Difluoro-3,5-dimethylpiperidine hydrochloride"
In the intricate dance of the immune system, the E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) plays the crucial role of a gatekeeper, setting the threshold for T-cell activation and preventing autoimmunity. However, in the context of oncology, this same mechanism can be a double-edged sword, dampening the anti-tumor immune response and allowing malignancies to evade destruction.[1] The targeted inhibition of Cbl-b has therefore emerged as a promising strategy in immuno-oncology, aiming to "release the brakes" on the immune system and unleash its full tumor-fighting potential.
This guide provides a comparative analysis of the efficacy of various classes of Cbl-b inhibitors, with a specific acknowledgment of compounds derived from novel chemical scaffolds, including those incorporating a 4,4-Difluoro-3,5-dimethylpiperidine hydrochloride moiety. While specific preclinical and clinical data on this particular class of molecules are emerging through patent literature, a broader comparison with more clinically advanced inhibitors provides a valuable framework for understanding the landscape of Cbl-b-targeted therapies.[2][3][4]
The Central Role of Cbl-b in Immune Regulation
Cbl-b is a RING finger E3 ubiquitin ligase that negatively regulates the activation of multiple immune cells, most notably T-cells and Natural Killer (NK) cells.[5][6] It acts as an intracellular checkpoint by ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR), marking them for degradation. This process raises the threshold for T-cell activation, requiring a co-stimulatory signal from CD28 to overcome Cbl-b-mediated suppression.[3] In the tumor microenvironment, which is often characterized by a lack of co-stimulatory signals, Cbl-b's activity can lead to T-cell anergy and exhaustion, effectively silencing the anti-cancer immune response.[1]
The therapeutic rationale for Cbl-b inhibition is to lower this activation threshold, enabling a more robust and sustained anti-tumor immune attack.[7]
Caption: Cbl-b signaling pathway in T-cell activation and the point of intervention for Cbl-b inhibitors.
A Comparative Look at Cbl-b Inhibitor Classes
The landscape of Cbl-b inhibitors is rapidly evolving, with several distinct chemical classes demonstrating promising preclinical and clinical activity. Here, we compare three prominent examples.
| Inhibitor Class | Lead Compound/Example | Mechanism of Action | Key Efficacy Highlights | Development Stage |
| Triazole Derivatives | NX-1607 (Nurix Therapeutics) | Intramolecular "glue" that locks Cbl-b in an inactive conformation.[8] | Potent, selective inhibition of Cbl-b's E3 ligase activity.[9] Demonstrated tumor growth inhibition in syngeneic mouse models, both as a monotherapy and in combination with anti-PD-1.[9] | Phase 1 Clinical Trial (NCT05107674). |
| Imidazolo[1,5-a]pyridine-3(2h)-ones | HST-1011 (HotSpot Therapeutics) | Allosteric inhibitor targeting a "natural hotspot" on Cbl-b.[5] | Showed favorable safety and tolerability in initial Phase 1 data. Biomarker data indicates dose-dependent immune activation in patients.[7] | Phase 1 Clinical Trial (NCT05662397). |
| Benzodiazepine Derivatives | Various preclinical compounds | Inhibition of Cbl-b E3 ligase activity. | Nanomolar biochemical potency and demonstrated T-cell activation in vitro.[10][11] | Preclinical. |
| 3-Substituted Piperidines | Compounds derived from (cis)-4,4-difluoro-3,5-dimethylpiperidine hydrochloride | Inhibition of Cbl-b E3 ligase activity. | Described in patent literature as potent modulators of immune response.[2][3] | Preclinical/Discovery. |
Experimental Protocols for Efficacy Evaluation
The assessment of Cbl-b inhibitor efficacy relies on a suite of in vitro and in vivo assays. Below are representative protocols for key experiments.
In Vitro Ubiquitination Assay
This assay directly measures the enzymatic activity of Cbl-b and its inhibition.
Objective: To quantify the E3 ligase activity of Cbl-b in the presence of varying concentrations of an inhibitor.
Methodology:
-
Reaction Setup: In a 384-well plate, combine recombinant human Cbl-b, E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), ubiquitin, and ATP in an assay buffer.
-
Inhibitor Addition: Add the Cbl-b inhibitor at a range of concentrations. Include a vehicle control (e.g., DMSO).
-
Initiation: Start the reaction by adding a fluorescently labeled substrate or by using a system that detects ubiquitin chain formation (e.g., TR-FRET).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Read the fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
T-Cell Activation Assay
This cellular assay assesses the functional consequence of Cbl-b inhibition on T-cell activation.
Objective: To measure the effect of a Cbl-b inhibitor on T-cell proliferation and cytokine production.
Methodology:
-
Cell Preparation: Isolate primary human or murine T-cells from peripheral blood or spleen.
-
Stimulation: Plate the T-cells in the presence of suboptimal anti-CD3 and anti-CD28 antibodies to mimic a suppressed activation environment.
-
Inhibitor Treatment: Add the Cbl-b inhibitor at various concentrations.
-
Incubation: Culture the cells for 48-72 hours.
-
Proliferation Analysis: Measure T-cell proliferation using a method such as CFSE dye dilution or a colorimetric assay (e.g., WST-1).
-
Cytokine Analysis: Collect the cell culture supernatant and measure the concentration of key cytokines like IL-2 and IFN-γ using ELISA or a multiplex bead-based assay.
Caption: A typical workflow for evaluating the efficacy of a Cbl-b inhibitor from discovery to clinical development.
In Vivo Efficacy in Syngeneic Mouse Models
The gold standard for preclinical evaluation of immuno-oncology agents is the use of syngeneic mouse tumor models.
Objective: To assess the anti-tumor efficacy of a Cbl-b inhibitor in an immunocompetent mouse model.
Methodology:
-
Tumor Implantation: Implant tumor cells (e.g., CT26 colon carcinoma or MC38 colorectal adenocarcinoma) subcutaneously into immunocompetent mice (e.g., BALB/c or C57BL/6).
-
Treatment: Once tumors are established, randomize the mice into treatment groups: vehicle control, Cbl-b inhibitor monotherapy, anti-PD-1 antibody monotherapy, and combination therapy.
-
Dosing: Administer the Cbl-b inhibitor orally according to a predetermined schedule.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Survival Monitoring: Monitor the overall survival of the mice.
-
Pharmacodynamic Analysis: At the end of the study, tumors and spleens can be harvested to analyze immune cell infiltration and activation by flow cytometry and immunohistochemistry.
Future Directions and Conclusion
The field of Cbl-b inhibition is poised for significant advancements. The progression of multiple inhibitors into clinical trials will provide crucial data on their safety and efficacy in cancer patients. The development of novel chemical scaffolds, including those based on the 4,4-Difluoro-3,5-dimethylpiperidine moiety, highlights the ongoing efforts to identify next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.[2][3]
The comparative data presented in this guide underscore the promise of targeting Cbl-b as a means to enhance anti-tumor immunity. As more clinical data becomes available, a clearer picture will emerge regarding the optimal therapeutic window, patient selection strategies, and combination partners for this exciting new class of immuno-oncology agents.
References
-
HotSpot Therapeutics. (2024, November 7). HotSpot Therapeutics Presents Additional Phase 1 Biomarker Data on Novel CBL-B Inhibitor HST-1011 at 2024 Society for Immunotherapy of Cancer Annual Meeting. [Link]
-
HotSpot Therapeutics. (2024, September 12). HotSpot Therapeutics Presents First-in-Human Phase 1 Clinical Data on its Novel CBL-B Inhibitor, HST-1011, at ESMO Congress 2024. [Link]
-
HotSpot Therapeutics. (2024, November 7). HotSpot Therapeutics Presents Additional Phase 1 Biomarker Data on Novel CBL-B Inhibitor HST-1011 at 2024 Society for Immunotherapy of Cancer Annual Meeting. PR Newswire. [Link]
-
HotSpot Therapeutics. (2024, July 17). HotSpot Therapeutics to Present Initial First-in-Human Phase 1 Clinical Data on its Novel CBL-B Inhibitor, HST-1011, at ESMO Congress 2024. FirstWord Pharma. [Link]
-
Nurix Therapeutics, Inc. (2024, March 20). Nurix Presents the Discovery and Chemical Structure of First-in-Class CBL-B Inhibitor NX-1607 at the American Chemical Society (ACS) Meeting. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. NX-1607. [Link]
-
Synapse. CBL B inhibitor (HotSpot Therapeutics). [Link]
-
Nurix Therapeutics, Inc. (2024, March 20). Nurix Presents the Discovery and Chemical Structure of First-in-Class CBL-B Inhibitor NX-1607 at the American Chemical Society (ACS) Meeting. [Link]
- Google Patents. US11464802B2 - 3-substituted piperidine compounds for Cbl-b inhibition, and use thereof.
-
Zhang, T., et al. (2025). Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation. Journal of Hematology & Oncology, 18(1), 1-16. [Link]
-
Kimani, S., et al. (2023). The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition. Communications Biology, 6(1), 1-11. [Link]
- Google Patents. WO2020210508A1 - 3-substituted piperidine compounds for cbl-b inhibition, and use of a cbl-b inhibitor in combination with a cancer vaccine and/or oncolytic virus.
- Google Patents.
-
Sharp, C., et al. (2023). Discovery of a Novel Benzodiazepine Series of Cbl-b Inhibitors for the Enhancement of Antitumor Immunity. ACS Medicinal Chemistry Letters, 14(12), 1848-1856. [Link]
-
Czoty, P. W., et al. (2021). Preclinical evidence for a novel pharmacotherapeutic approach for treating benzodiazepine addiction. Neuropsychopharmacology, 46(10), 1734-1742. [Link]
-
Sharp, C., et al. (2023). Discovery of a Novel Benzodiazepine Series of Cbl-b Inhibitors for the Enhancement of Antitumor Immunity. ACS Medicinal Chemistry Letters. [Link]
-
Google Patents. (12) United States Patent. [Link]
Sources
- 1. CBL B inhibitor (HotSpot Therapeutics) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. US11464802B2 - 3-substituted piperidine compounds for Cbl-b inhibition, and use thereof - Google Patents [patents.google.com]
- 3. WO2020210508A1 - 3-substituted piperidine compounds for cbl-b inhibition, and use of a cbl-b inhibitor in combination with a cancer vaccine and/or oncolytic virus - Google Patents [patents.google.com]
- 4. EP4476219A1 - Heterocyclic compounds, compositions thereof, and methods of treatment therewith - Google Patents [patents.google.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. HotSpot Therapeutics Presents Additional Phase 1 Biomarker Data on Novel CBL-B Inhibitor HST-1011 at 2024 Society for Immunotherapy of Cancer Annual Meeting [prnewswire.com]
- 8. Nurix Presents the Discovery and Chemical Structure of First-in-Class CBL-B Inhibitor NX-1607 at the American Chemical Society (ACS) Meeting | Nurix Therapeutics, Inc. [ir.nurixtx.com]
- 9. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Novel Benzodiazepine Series of Cbl-b Inhibitors for the Enhancement of Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a Novel Benzodiazepine Series of Cbl-b Inhibitors for the Enhancement of Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4,4-Difluoro-3,5-dimethylpiperidine Hydrochloride
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its use in discovery and synthesis. The final and arguably most critical phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4,4-Difluoro-3,5-dimethylpiperidine hydrochloride, ensuring the safety of laboratory personnel and the preservation of our environment. This is not merely a checklist, but a validation of your commitment to responsible chemical stewardship.
The unique structure of 4,4-Difluoro-3,5-dimethylpiperidine hydrochloride—a piperidine ring substituted with fluorine atoms—necessitates a disposal protocol that addresses the hazards associated with both halogenated organic compounds and heterocyclic amines.
Hazard Profile and Risk Assessment: Understanding the "Why"
Key Hazards Include:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Environmental Hazard: As with many synthetic organic compounds, discharge into the environment must be avoided.[1][3] Piperidine derivatives, in general, can be harmful to aquatic life.[3][4][5]
-
Hazards of Thermal Decomposition: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[2]
This risk profile mandates that 4,4-Difluoro-3,5-dimethylpiperidine hydrochloride be treated as a controlled hazardous substance from acquisition to disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory. This is a non-negotiable standard for ensuring personal safety.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves prior to use. | To prevent skin contact, as the compound is a skin irritant.[1][2] |
| Eye/Face Protection | Safety glasses with side-shields or safety goggles. A face shield is recommended if there is a splash hazard. | To protect against serious eye irritation.[1][2] |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against accidental skin contact. |
| Work Area | All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood. | To minimize the risk of inhaling dust or aerosols, which can cause respiratory irritation.[1][3][6] |
Spill Management: An Emergency Action Plan
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
For Small Spills:
-
Evacuate and Ventilate: Ensure the immediate area is clear and ventilation is adequate.
-
Contain: Use a non-combustible absorbent material such as sand, diatomaceous earth, or vermiculite to contain the spill.[4][7] Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material and the spilled substance into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.
For Large Spills:
-
Evacuate Immediately: Alert all personnel in the vicinity and evacuate the area.
-
Contact Emergency Services: Notify your institution's Environmental Health and Safety (EHS) office or the appropriate emergency response team.[8]
-
Prevent Spread: If it is safe to do so, take steps to prevent the spill from entering drains or waterways.[3][7][9]
Step-by-Step Disposal Protocol
The disposal of 4,4-Difluoro-3,5-dimethylpiperidine hydrochloride is governed by its classification as a halogenated organic compound. This necessitates strict segregation from other waste streams to ensure proper treatment and to avoid dangerous chemical reactions.
Step 1: Waste Segregation
-
Crucial Directive: This compound must be disposed of in a designated "Halogenated Organic Waste" container.[6][8] Halogenated wastes are typically incinerated under specific conditions to prevent the formation of dioxins and other persistent organic pollutants. Mixing them with non-halogenated waste complicates and increases the cost of disposal.[10]
-
Incompatible Materials: Ensure that the waste container for 4,4-Difluoro-3,5-dimethylpiperidine hydrochloride does not contain incompatible materials such as strong oxidizing agents or strong bases.[2]
Step 2: Waste Collection
-
Container: Collect all waste, including any unused product and contaminated materials (e.g., pipette tips, absorbent paper, and cleaning materials from spills), in a designated and compatible hazardous waste container.[3] The container must be in good condition and have a secure, tightly sealing lid.[11]
-
Headspace: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.
Step 3: Labeling
-
Clarity is Key: The waste container must be clearly and accurately labeled. The label should include:
Step 4: Storage
-
Designated Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[3] This area should be away from heat, sparks, and open flames.[3][5]
-
Secondary Containment: It is best practice to store the waste container within a secondary containment bin to mitigate the impact of any potential leaks.
Step 5: Final Disposal
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed professional waste disposal service.[7][12]
-
Documentation: Provide the waste disposal contractor with a complete and accurate description of the waste.
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal environmental regulations.[7] Under no circumstances should this chemical be discharged into drains or the environment. [3][5][7]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 4,4-Difluoro-3,5-dimethylpiperidine hydrochloride.
Caption: Workflow for the proper disposal of 4,4-Difluoro-3,5-dimethylpiperidine hydrochloride.
By adhering to these scientifically grounded and procedurally sound guidelines, you not only ensure your personal safety but also uphold the integrity of your research and your institution's commitment to environmental responsibility.
References
- BenchChem. (n.d.). Proper Disposal of 2-Ethyl-4-methylpiperidine: A Guide for Laboratory Professionals.
- BenchChem. (n.d.). Safe Disposal of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Step-by-Step Guide.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry.
- Unknown Source. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
- Unknown Source. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET.
- ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 4-(4-FLUORO-PHENYL)-PIPERIDINE.
- Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.
- Cornell University. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety.
- AFG Bioscience LLC. (2016, April 1). SAFETY DATA SHEET: 4-Benzyloxycarbonylamino-4-methyl-piperidine hydrochloride.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
- Fluorochem Ltd. (2024, December 19). Safety Data Sheet: (S)-4,4-Difluoro-3-methylpiperidine (hydrochloride).
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 4,4-Difluoropiperidine hydrochloride.
- Antibodies. (n.d.). 4-Piperidinopiperidine. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGV-rAt-gXeI-3wPgDaB-ezGi5wKwpz_NMm8LSRH1Ldc1hKKfGkb05SYZ0FXSEUnm2vAOArwevJhtnXiP-2KqONxRS33aE2zBfIkEXS32jQXMtpWHkomX77B4yfeDzfml2EBW1-](
- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET: 4,4-Difluoropiperidine hydrochloride.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. peptide.com [peptide.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. afgsci.com [afgsci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
